molecular formula C8H8N4O2 B2622604 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1794153-77-7

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

Numéro de catalogue: B2622604
Numéro CAS: 1794153-77-7
Poids moléculaire: 192.178
Clé InChI: ILMVTBWTHIMKBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As part of the [1,2,4]triazolo[1,5-a]pyridine family, this scaffold is recognized for its diverse biological activities and is frequently employed in the synthesis of novel therapeutic agents . Compounds within this class have been investigated as potent inhibitors of various kinases, such as JAK1 and JAK2, and have shown relevance in treating proliferative disorders . The nitro group on the pyridine ring serves as a versatile handle for further synthetic modification, allowing researchers to access a wide array of derivatives, such as amines, via reduction reactions for structure-activity relationship (SAR) studies . The structural motif is often constructed using modern, efficient synthetic methods, including catalyst-free, microwave-mediated tandem reactions, which align with green chemistry principles . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Propriétés

IUPAC Name

2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-8(5)9-6(2)10-11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMVTBWTHIMKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 2,8-dimethyl-6-nitro-triazolo[1,5-a]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore found in various biologically active molecules, exhibiting a range of activities.[4][5] This document outlines a multi-step synthesis, grounded in established chemical principles and supported by authoritative literature, to provide a robust framework for its preparation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2,8-dimethyl-6-nitro-triazolo[1,5-a]pyridine, suggests a convergent synthetic strategy. The core triazolopyridine ring system can be constructed through the cyclization of a suitably substituted 2-hydrazinopyridine precursor. The nitro and methyl groups on the pyridine ring can be introduced prior to the triazole ring formation.

G Target 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine Intermediate1 N'-(3,5-dimethyl-2-pyridinyl)acetohydrazide Target->Intermediate1 Cyclization & Nitration Intermediate2 2-Hydrazino-3,5-dimethylpyridine Intermediate1->Intermediate2 Acylation Reagent1 Acetic Anhydride Intermediate1->Reagent1 StartingMaterial1 2-Chloro-3,5-dimethylpyridine Intermediate2->StartingMaterial1 StartingMaterial2 Hydrazine Intermediate2->StartingMaterial2 Nitration Nitrating Agent (e.g., HNO3/H2SO4) StartingMaterial1->Nitration Nitration (Hypothetical alternative)

Caption: Retrosynthetic analysis of 2,8-dimethyl-6-nitro-triazolo[1,5-a]pyridine.

Forward Synthesis: A Step-by-Step Protocol

The proposed forward synthesis involves a three-step sequence starting from 2-chloro-3,5-dimethylpyridine. This approach is designed to be efficient and scalable, leveraging well-established reactions in heterocyclic chemistry.

Step 1: Synthesis of 2-Hydrazino-3,5-dimethylpyridine

The initial step involves the nucleophilic aromatic substitution of the chloro group in 2-chloro-3,5-dimethylpyridine with hydrazine. This is a common and effective method for the preparation of 2-hydrazinopyridines.[6]

  • Protocol:

    • To a solution of 2-chloro-3,5-dimethylpyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2.0-3.0 eq).

    • The reaction mixture is heated to reflux for 4-6 hours.

    • Progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-hydrazino-3,5-dimethylpyridine.

  • Causality of Experimental Choices:

    • An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of di-substituted byproducts.

    • Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Step 2: Synthesis of N'-(3,5-dimethylpyridin-2-yl)acetohydrazide

The synthesized 2-hydrazinopyridine is then acylated with acetic anhydride to form the corresponding acetohydrazide. This intermediate is primed for the subsequent cyclization to form the triazole ring.

  • Protocol:

    • Dissolve 2-hydrazino-3,5-dimethylpyridine (1.0 eq) in a suitable solvent like glacial acetic acid or pyridine.

    • Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is carefully poured into ice-cold water to precipitate the product.

    • The solid product is collected by filtration, washed with cold water, and dried to afford N'-(3,5-dimethylpyridin-2-yl)acetohydrazide.

  • Causality of Experimental Choices:

    • The use of an ice bath helps to control the exothermic nature of the acylation reaction.

    • A slight excess of acetic anhydride ensures complete conversion of the starting material.

Step 3: Cyclization and Nitration to 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine

This final step involves the cyclization of the acetohydrazide to form the triazolo[1,5-a]pyridine core, followed by nitration of the pyridine ring. The cyclization can be achieved through oxidative means, and the subsequent nitration introduces the nitro group at the 6-position. It is also plausible to perform the nitration on the pyridine precursor before cyclization, however, the electron-donating nature of the amino and methyl groups in the intermediates of the proposed route directs the nitration to the desired position.

  • Protocol:

    • The N'-(3,5-dimethylpyridin-2-yl)acetohydrazide (1.0 eq) is subjected to oxidative cyclization. A common method involves using a reagent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with heating.

    • Alternatively, an intramolecular cyclization can be promoted by heating in a high-boiling solvent.

    • Following the cyclization to form 2,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine, the product is carefully subjected to nitration.

    • The triazolopyridine is dissolved in concentrated sulfuric acid at 0 °C.

    • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C.

    • After the addition, the reaction is stirred at low temperature for a specified time, and then allowed to warm to room temperature.

    • The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with water until neutral, and dried.

  • Causality of Experimental Choices:

    • The choice of cyclizing agent can influence the reaction conditions and yield. POCl₃ is a strong dehydrating agent that facilitates the ring closure.

    • The nitration is performed at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions. The use of a nitrating mixture provides the necessary electrophile (NO₂⁺).

Reaction Mechanism: The Dimroth Rearrangement

In many syntheses of[1][2][3]triazolo[1,5-a]pyridines, an initial formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine occurs, which then rearranges to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine via a Dimroth rearrangement.[1][3][7] This rearrangement involves the opening of the triazole ring followed by rotation and re-closure.

G cluster_0 Dimroth Rearrangement A [1,2,4]triazolo[4,3-a]pyridine intermediate B Ring-opened intermediate A->B Ring opening C Rotated intermediate B->C C-N bond rotation D [1,2,4]triazolo[1,5-a]pyridine product C->D Ring closure

Caption: Simplified schematic of the Dimroth rearrangement.

Data Summary

The following table summarizes the expected reaction parameters for the synthesis of 2,8-dimethyl-6-nitro-triazolo[1,5-a]pyridine based on analogous transformations reported in the literature.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1HydrazinolysisHydrazine hydrateEthanolReflux4-680-90
2AcylationAcetic anhydrideAcetic acid0 to RT2-485-95
3Cyclization & NitrationPOCl₃, HNO₃/H₂SO₄Neat, H₂SO₄100-110, 0-52-4, 1-260-75

Conclusion

The proposed synthetic route provides a robust and logical pathway for the preparation of 2,8-dimethyl-6-nitro-triazolo[1,5-a]pyridine. By leveraging well-established synthetic methodologies for the formation of the triazolopyridine core and subsequent functionalization, this guide offers a practical framework for researchers in the field. The synthesis is designed to be adaptable, and optimization of reaction conditions may be necessary to achieve the desired purity and yield. The rich chemistry of the triazolopyridine scaffold continues to be an area of active research, and the development of efficient synthetic routes is crucial for exploring its full potential in drug discovery and materials science.[5][8][9]

References

  • Dimroth rearrangement - Wikipedia. [Link]

  • (PDF) Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives - PMC. [Link]

  • Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines. Part 2. Preparation of 7-Substituted Triazolo[l,5 -a]pyridines by Directed Lithiation. Journal of the Chemical Society, Perkin Transactions 1, 967-973. [Link]

  • Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines. - ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. [Link]

  • The Chemistry of the[1][2][7]Triazolo[1 , 5 -a]pyridines: An Update - ResearchGate. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of new 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines. [Link]

  • Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles | Academic Journals and Conferences. [Link]

  • Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles - ResearchGate. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC. [Link]

Sources

2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine

Executive Summary

Thetriazolo[1,5-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anxiolytic, and anticancer effects. This guide outlines a hypothesized mechanism of action for the novel compound, 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine, based on the established activities of structurally related molecules. We postulate that this compound functions as a modulator of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. This document provides a comprehensive framework for the experimental validation of this hypothesis, detailing the necessary protocols, data interpretation, and theoretical underpinnings for researchers in drug development.

Introduction: The Triazolo[1,5-a]pyridine Scaffold and the PI3K/Akt/mTOR Pathway

Thetriazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered significant attention from medicinal chemists. Its rigid structure and ability to form diverse intermolecular interactions make it an ideal scaffold for designing targeted therapeutic agents. Numerous derivatives have been synthesized and evaluated for a wide range of pharmacological activities. The addition of a nitro group, as in 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine, can significantly modulate the electronic properties of the molecule, potentially enhancing its binding affinity and cellular activity.

The PI3K/Akt/mTOR pathway is a central signaling cascade in mammalian cells that is frequently dysregulated in various diseases, most notably cancer. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, primarily Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and the inhibition of apoptosis. Given the prevalence of this pathway's dysregulation, it represents a prime target for therapeutic intervention.

Hypothesized Mechanism of Action: PI3K Inhibition

We hypothesize that 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine acts as a direct inhibitor of one or more isoforms of the Class I PI3K family (α, β, γ, δ). The planar triazolopyridine core likely interacts with the ATP-binding pocket of the kinase domain, while the dimethyl and nitro substitutions could confer isoform selectivity and enhance binding affinity. By competitively inhibiting ATP binding, the compound would prevent the phosphorylation of PIP2 to PIP3, effectively blocking the activation of Akt and all subsequent downstream signaling.

This proposed mechanism is illustrated in the signaling pathway diagram below.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound 2,8-Dimethyl-6-nitro- triazolo[1,5-A]pyridine Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Experimental_Workflow cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular & Functional Validation KinaseAssay 1. In Vitro Kinase Assay CETSA 2. Cellular Thermal Shift Assay (CETSA) KinaseAssay->CETSA WesternBlot 3. Western Blot for Downstream Signaling CETSA->WesternBlot Confirm Target Engagement Leads to Pathway Modulation ViabilityAssay 4. Cell Viability Assay WesternBlot->ViabilityAssay

Caption: Step-wise workflow for validating the mechanism of action.

In Vitro Kinase Assay
  • Objective: To determine if the compound directly inhibits the enzymatic activity of PI3K isoforms in a cell-free system.

  • Causality: This is the foundational experiment to establish direct interaction. A positive result here confirms that the compound can inhibit the kinase without the complexity of a cellular environment.

  • Protocol:

    • Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ) are incubated with the compound at various concentrations (e.g., 0.1 nM to 100 µM) in a reaction buffer.

    • The kinase reaction is initiated by adding ATP and the lipid substrate, PIP2.

    • The amount of PIP3 produced is quantified, typically using a luminescence-based assay where the signal is inversely proportional to kinase activity.

    • Data is normalized to a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Alpelisib for PI3Kα).

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve.

  • Data Presentation:

ParameterPI3KαPI3KβPI3KγPI3Kδ
Hypothetical IC50 (nM) 15.2250.6480.1198.5
Western Blot for Downstream Signaling
  • Objective: To confirm that target inhibition in a cellular context leads to the expected modulation of the downstream signaling pathway.

  • Causality: This experiment links the direct kinase inhibition (from the in vitro assay) to a cellular consequence. Observing a dose-dependent decrease in phosphorylated Akt (p-Akt) following treatment provides strong evidence of on-target activity.

  • Protocol:

    • Select a cell line with a constitutively active PI3K pathway (e.g., MCF-7, A549).

    • Treat cells with increasing concentrations of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity and normalize p-Akt levels to total Akt and the loading control.

Cell Viability Assay
  • Objective: To determine the functional consequence of pathway inhibition on cell proliferation and survival.

  • Causality: This experiment demonstrates the phenotypic outcome of the mechanism of action. A reduction in cell viability is the expected result of inhibiting a pro-survival pathway like PI3K/Akt.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound for 72 hours.

    • Add a viability reagent such as CellTiter-Glo® (which measures ATP content as an indicator of metabolic activity) or perform an MTT assay.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Conclusion and Future Directions

The proposed mechanism of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine as a PI3K inhibitor provides a robust and testable hypothesis grounded in the known pharmacology of the triazolopyridine scaffold. The experimental framework outlined above offers a clear path to validating this mechanism, from direct biochemical interaction to cellular and functional outcomes.

Future research should focus on determining the isoform selectivity profile, as this has significant implications for both efficacy and potential toxicity. Further studies could also explore the compound's pharmacokinetic and pharmacodynamic properties to assess its potential as a clinical candidate. Elucidating the precise binding mode through X-ray crystallography would provide invaluable information for future structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

References

  • Title: Recent Advances in the Synthesis and Biological Activity oftriazolo[1,5-a]pyridines. Source: Molecules (MDPI) URL: [Link]

  • Title: TheTriazolo[1,5-a]pyrimidine andTriazolo[1,5-c]pyrimidine Scaffolds in Medicinal Chemistry. Source: Molecules (MDPI) URL: [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. Detailed experimental protocols for data acquisition are also presented to ensure reproducibility and accuracy. The causality behind experimental choices and data interpretation is explained to provide a field-proven perspective for researchers.

Introduction: The Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine core is a significant pharmacophore found in a variety of biologically active compounds.[1][2] Its unique electronic and structural features make it a versatile scaffold in drug discovery. The introduction of substituents, such as methyl and nitro groups, can profoundly influence the molecule's physicochemical properties and biological activity. This guide focuses on the spectroscopic characterization of a specific derivative, 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine, providing a predictive framework for its identification and analysis.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the structure of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine and data from similar nitro-substituted triazolopyrimidines, the following ¹H and ¹³C NMR spectral data are predicted.[3][4]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.30d, J ≈ 2.0 Hz1HH-5The nitro group at position 6 strongly deshields the adjacent proton at H-5. The multiplicity is a doublet due to coupling with H-7.
~8.50d, J ≈ 2.0 Hz1HH-7The proton at H-7 is deshielded by the adjacent pyridine nitrogen and the nitro group. It appears as a doublet due to coupling with H-5.
~2.80s3HC2-CH₃The methyl group at position 2 is expected to be in a typical range for a methyl group on a heterocyclic ring.
~2.60s3HC8-CH₃The methyl group at position 8 is also expected in a similar region to the C2-methyl.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C-2The carbon bearing the methyl group in the triazole ring is expected at a downfield shift.
~150.0C-8aThe bridgehead carbon is expected to be significantly downfield.
~148.0C-6The carbon directly attached to the electron-withdrawing nitro group will be strongly deshielded.
~145.0C-5This carbon is deshielded by the adjacent nitro group and the ring nitrogen.
~130.0C-7This carbon is influenced by the adjacent pyridine nitrogen.
~115.0C-3aAnother bridgehead carbon, expected to be shielded relative to other quaternary carbons.
~25.0C2-CH₃Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system.
~18.0C8-CH₃Similar to the C2-methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine is expected to be dominated by the characteristic vibrations of the nitro group and the aromatic system.[5][6][7][8]

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1550-1475StrongAsymmetric NO₂ StretchThis is a highly characteristic and intense band for aromatic nitro compounds.[6][7]
~1360-1290StrongSymmetric NO₂ StretchThe second strong band confirming the presence of the nitro group.[6][7]
~1620-1580Medium-StrongC=N and C=C StretchingVibrations from the fused aromatic ring system.
~3100-3000Weak-MediumAromatic C-H StretchingStretching vibrations of the protons on the pyridine ring.
~2980-2850Weak-MediumAliphatic C-H StretchingStretching vibrations of the methyl groups.
~850-800Medium-StrongC-N StretchStretching of the bond connecting the nitro group to the pyridine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine, electron impact (EI) ionization is expected to yield a distinct fragmentation pattern.

Predicted Mass Spectrum (EI, 70 eV):

  • Molecular Ion (M⁺): m/z 206 (Calculated for C₈H₈N₄O₂)

  • Key Fragmentation Pathways:

    • Loss of NO₂: A primary fragmentation is the loss of the nitro group (mass 46), leading to a fragment at m/z 160.

    • Loss of NO and CO: Sequential loss of NO (mass 30) and CO (mass 28) from the molecular ion is also a common pathway for nitroaromatic compounds.

    • Loss of CH₃: Loss of a methyl radical (mass 15) from the molecular ion or subsequent fragments.

    • Ring Cleavage: Complex fragmentation of the heterocyclic ring system can lead to smaller charged fragments.

Experimental Protocols

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with 16 scans and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with 1024 scans and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition

Caption: Workflow for IR data acquisition and analysis.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the sample spectrum from 4000 to 400 cm⁻¹ with 16 scans.

  • Data Processing: Perform baseline correction and peak picking to identify the absorption maxima.

MS Data Acquisition

Caption: Workflow for MS data acquisition and analysis.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Utilize electron impact (EI) ionization at 70 eV.

  • Mass Analysis: Separate the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Record the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and analyze this molecule. The detailed experimental protocols further ensure the acquisition of high-quality, reproducible data, which is critical for advancing research in drug development and materials science.

References

  • Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry.
  • Antipin, Y. V., et al. (2022). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Molecules, 27(9), 2736. [Link]

  • Czarnecki, R., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134193. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • University of Calgary. (n.d.). IR: nitro groups.
  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • ResearchGate. (2017). (PDF) The features of nucleophilic substitution of the nitro group in 4-alkyl-6-nitro-1,2,4-triazolo[5,1-c][3][5][6]triazines. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of new 2-substituted 6,8-dinitro[3][5][6]triazolo[1,5-a]pyridines. [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

Sources

Discovery and History of Triazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine and [1,2,3]triazolo[1,5-a]pyridine bicyclic systems have evolved from niche synthetic curiosities into privileged scaffolds in modern medicinal chemistry. Characterized by a bridgehead nitrogen atom, these electron-deficient heteroaromatics offer unique physicochemical properties, including enhanced metabolic stability, high dipole moments, and robust hydrogen-bonding capabilities. This technical whitepaper provides an in-depth analysis of the historical discovery, synthetic methodologies, and pharmacological applications of triazolo[1,5-a]pyridine derivatives, equipping drug development professionals with actionable insights into this versatile pharmacophore.

Historical Context and Pharmacological Evolution

Historically, the synthesis of nitrogen-bridged heterocycles was plagued by low yields and harsh reaction conditions. The breakthrough in triazolo[1,5-a]pyridine chemistry occurred when researchers recognized that the fusion of a triazole ring to a pyridine core could significantly alter the electron density of the system, creating a stable yet highly functionalizable platform [1].

In the context of drug discovery, the scaffold gained prominence due to its ability to mimic purine and pyrimidine bases while resisting enzymatic degradation. A critical milestone was the realization that the two adjacent nitrogen atoms in the [1,2,4]triazolo[1,5-a]pyridine ring block metabolic oxidation at the 2-position—a common soft spot in traditional quinoxaline or pyridine rings [2]. This resistance to cytochrome P450-mediated metabolism has been instrumental in the development of highly selective, orally bioavailable kinase inhibitors.

FDA-Approved and Investigational Therapeutics

The translation of triazolo[1,5-a]pyridine derivatives from the bench to the clinic is best exemplified by several high-profile therapeutics:

  • Tucatinib : An orally available, reversible HER2 tyrosine kinase inhibitor. The triazolo[1,5-a]pyridine core is essential for its >500-fold selectivity for HER2 over EGFR, mitigating the severe skin rash and gastrointestinal toxicities associated with dual inhibitors [3].

  • Filgotinib : A highly selective Janus kinase 1 (JAK1) inhibitor used for rheumatoid arthritis. The triazolo[1,5-a]pyridine moiety fits perfectly into the ATP-binding pocket of JAK1, providing nanomolar potency [4].

  • Vactosertib (EW-7197) : An investigational ALK5 (TGF-β type I receptor kinase) inhibitor. Replacing a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl group dramatically improved its oral bioavailability and kinase selectivity [2].

Table 1: Quantitative Profiling of Key Triazolo[1,5-a]pyridine Drugs
Drug NamePrimary TargetClinical IndicationIC50 / PotencyStructural Role of Triazolo[1,5-a]pyridine
Tucatinib HER2 KinaseBreast/Colorectal Cancer~8 nM (HER2)Drives >500-fold selectivity over EGFR.
Filgotinib JAK1Rheumatoid Arthritis3–10 nM (JAK1)H-bond acceptor array in the ATP-binding pocket.
Vactosertib ALK5 (TGF-β)Solid Tumors / Fibrosis13 nM (ALK5)Prevents metabolic oxidation; enhances bioavailability.
TUL01101 JAK1Rheumatoid Arthritis3 nM (JAK1)Core scaffold; provides 37-fold selectivity for JAK2.

Mechanistic Biology: Signaling Pathway Modulation

The efficacy of triazolo[1,5-a]pyridine derivatives is deeply rooted in their ability to selectively modulate hyperactive signaling cascades. For instance, in autoimmune diseases, the JAK/STAT pathway is driven by inflammatory cytokines. Filgotinib competitively binds to the ATP site of the JAK1 enzyme. The electron-deficient nature of the triazolo[1,5-a]pyridine ring allows it to form highly stable, directional hydrogen bonds with the hinge region of the kinase, preventing the phosphorylation of STAT proteins and subsequent inflammatory gene transcription [4].

G Cytokine Inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Filgotinib Filgotinib (Triazolo[1,5-a]pyridine) Filgotinib->JAK1 Competitively Inhibits ATP Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Mechanism of action of Filgotinib inhibiting the JAK1/STAT inflammatory signaling pathway.

Synthetic Methodologies and Experimental Protocols

The construction of the triazolo[1,5-a]pyridine core requires precise control over cyclization thermodynamics. Below are two field-proven, self-validating protocols utilized in modern drug development.

Protocol 1: Synthesis of the Tucatinib Core (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine)

This protocol describes the industrial-scale preparation of the Tucatinib intermediate. The causality of the reagent choices ensures high yield without the need for chromatographic purification [3].

Step-by-Step Methodology:

  • Formimidamide Formation : Suspend 2-amino-4-hydroxypyridine hydrochloride in dimethylformamide (DMF). Treat stepwise with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydroxylamine hydrochloride.

    • Causality: DMF-DMA acts as a carbon synthon to build the triazole ring. The pH must be strictly adjusted with 2 mol/L NaOH to neutralize the hydrochloride salt, allowing the free amine to react and form (Z)-N-hydroxy-N'-(4-hydroxypyridin-2-yl)formimidamide.

  • Cyclization : Dissolve the formimidamide intermediate in dichloromethane (CH2Cl2) and add trifluoroacetic anhydride (TFAA) at reflux.

    • Causality: TFAA is a powerful dehydrating agent that forces the intramolecular cyclization by activating the hydroxylamine oxygen as an excellent leaving group.

  • Precipitation and Validation : Cool the mixture to room temperature and charge with 6N HCl in isopropyl alcohol (IPA).

    • Self-Validating Step: The addition of HCl/IPA selectively precipitates [1,2,4]triazolo[1,5-a]pyridin-7-ol as a hydrochloride salt. If the cyclization is incomplete, the unreacted starting materials remain soluble in the CH2Cl2/IPA matrix. Collect the solid via filtration (Yield: ~81%).

  • Etherification : React the purified salt with 1-fluoro-2-methyl-4-nitrobenzene and K2CO3 in DMF at 83°C.

    • Causality: K2CO3 deprotonates the 7-hydroxyl group, turning it into a potent nucleophile that undergoes an SNAr reaction with the fluorobenzene derivative, yielding the critical Tucatinib precursor.

G A 2-Amino-4-hydroxy pyridine HCl B Formimidamide Intermediate A->B DMF-DMA, NH2OH·HCl NaOH (pH adjustment) C [1,2,4]triazolo[1,5-a] pyridin-7-ol HCl B->C TFAA, CH2Cl2 6N HCl in IPA D 7-(2-methyl-4-nitrophenoxy)- [1,2,4]triazolo[1,5-a]pyridine C->D 1-fluoro-2-methyl-4-nitrobenzene K2CO3, DMF, 83°C E Tucatinib (HER2 Inhibitor) D->E Pd/C, H2 Further coupling

Workflow for the synthesis of the Tucatinib [1,2,4]triazolo[1,5-a]pyridine core.

Protocol 2: Microwave-Mediated, Catalyst-Free Synthesis

Traditional syntheses often rely on heavy metal catalysts (e.g., Cu, Zn) which pose toxicity risks in pharmaceutical applications. A modern, eco-friendly approach utilizes microwave irradiation to synthesize 1,2,4-triazolo[1,5-a]pyridines directly from enaminonitriles [5].

Step-by-Step Methodology:

  • Preparation : In a microwave-safe reaction vial, combine the target enaminonitrile (1.0 equiv) and benzohydrazide (1.2 equiv) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Transamidation : Irradiate the mixture at 120°C for 15–20 minutes.

    • Causality: Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier required for the transamidation step, expelling dimethylamine gas and forming an intermediate adduct.

  • Nucleophilic Addition & Condensation : Maintain irradiation. The nitrogen lone pair of the intermediate attacks the adjacent nitrile moiety, followed by dehydration.

    • Self-Validating Step: The reaction is monitored by TLC (silica gel, ethyl acetate/hexane). The disappearance of the highly polar enaminonitrile spot and the emergence of a distinct, UV-active fluorescent spot confirms the formation of the fully conjugated triazolo[1,5-a]pyridine system.

  • Purification : Quench with ice water to precipitate the product. Filter and recrystallize from ethanol. The absence of transition metals eliminates the need for complex palladium/copper scavenging steps.

Future Directions in Triazolopyridine Research

Beyond kinase inhibition, the triazolo[1,5-a]pyridine scaffold is currently being explored for its potential in metabolic disorders. Recent machine learning-guided quantitative structure-activity relationship (QSAR) models have identified 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles as extraordinarily potent α-glucosidase inhibitors, exhibiting IC50 values as low as 6.60 µM (significantly outperforming the reference drug acarbose) [6]. The unique π-π stacking and hydrogen-bonding capabilities of the triazole ring within the enzyme's active site highlight the untapped potential of this privileged scaffold in next-generation drug design.

References
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor. ACS Medicinal Chemistry Letters.
  • Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. AACR Journals.
  • Identification of TUL01101: A Novel Potent and Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports (PMC).

The Emerging Therapeutic Potential of Nitro-Substituted Triazolopyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The triazolopyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The introduction of a nitro group to this scaffold can profoundly influence its electronic properties and biological activity, leading to promising candidates for a range of therapeutic applications. This technical guide provides an in-depth exploration of the potential biological activities of nitro-substituted triazolopyridines, with a primary focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the rationale behind experimental designs, provide detailed protocols for key biological assays, and explore the mechanistic insights that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutic agents.

Introduction: The Triazolopyridine Scaffold and the Influence of Nitro Substitution

Triazolopyridines are a class of heterocyclic compounds formed by the fusion of a triazole ring with a pyridine ring.[1] This scaffold is of particular interest in drug discovery as it can be considered a bio-isostere for purines, carboxylic acids, and N-acetylated lysine, allowing it to interact with a wide array of biological targets.[2][3] The introduction of a nitro group (NO2), a potent electron-withdrawing group, can significantly modulate the physicochemical properties of the parent molecule.[4] This can enhance binding affinities to target proteins, alter metabolic stability, and in some cases, is directly involved in the mechanism of action through redox-mediated processes.[4][5] The nitro group's presence has been linked to a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[6][7][8]

This guide will systematically explore the multifaceted biological potential of nitro-substituted triazolopyridines, providing both a high-level overview and detailed experimental insights.

Anticancer Activity: A Multi-pronged Approach

Nitro-substituted triazolopyridines and their analogs have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[9][10][11]

Cytotoxic Activity Against Cancer Cell Lines

A primary screening method for identifying potential anticancer compounds is the evaluation of their cytotoxic effects against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Triazolopyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
[1][6][12]triazolo[1,5-a]pyridinylpyridinesHCT-116 (Colon)Potent[10]
U-87 MG (Glioblastoma)Potent[10]
MCF-7 (Breast)Potent[10]
Novel Triazolopyridine DerivativesHepG-2 (Liver)Active[9][13]
MDA-MB-231 (Breast)Inactive[9][13]
HCT-116 (Colon)Active[9][13]
MCF-7 (Breast)Highly Active[9][13]
1,2,3-Triazole-isoxazole-thiazole-pyridine hybrids with nitro groupA549 (Lung)0.01[8]
Triazolopyrimidine DerivativesMCF-7 (Breast)Promising[12]
A549 (Lung)Promising[12]
HCT116 (Colon)Active[12]

Causality in Experimental Design: The choice of cell lines is critical for elucidating the potential spectrum of activity. Including both hormone-dependent (e.g., MCF-7) and hormone-independent (e.g., MDA-MB-231) breast cancer cell lines can provide initial insights into potential mechanisms of action or selectivity.[9][13] The use of a normal human cell line (e.g., BJ-1) is crucial for assessing the selectivity of the compounds for cancer cells over healthy cells.[13] Doxorubicin is a commonly used reference drug due to its well-characterized potent and broad-spectrum anticancer activity.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding:

    • Culture human tumor cell lines (e.g., MCF-7, A549, HCT116) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Dissolve test compounds in Dimethyl Sulfoxide (DMSO) to create stock solutions.

    • Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin) in the culture medium.

    • Add the different concentrations of the compounds to the wells. Ensure each concentration is tested in at least triplicate.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[12]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of nitro-substituted triazolopyridines often stems from their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation.

  • WNT/β-catenin Pathway: Some triazolopyridine derivatives act as inhibitors of Tankyrase (TNKS), an enzyme that plays a role in the degradation of AXIN, a key component of the β-catenin destruction complex.[14][15] Inhibition of TNKS leads to the stabilization of AXIN2, a reduction in active β-catenin, and downregulation of β-catenin target genes, ultimately inhibiting the growth of colorectal cancer cells with APC mutations.[14][15]

  • ERK Signaling Pathway: Certain[1][6][12]triazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress the ERK signaling pathway in gastric cancer cells.[16] This leads to decreased phosphorylation of key downstream effectors like ERK1/2, c-Raf, and MEK1/2, inducing apoptosis and cell cycle arrest at the G2/M phase.[16]

  • JAK/HDAC Inhibition: Rationally designed triazolopyridine derivatives have been developed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs).[17] This dual inhibition can lead to broad-spectrum antiproliferative activity against various cancer cell lines.[17]

  • Microtubule Assembly Inhibition: Some 1,2,3-triazole-containing pyridine derivatives inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

Diagram: Generalized Workflow for Investigating Anticancer Mechanism

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cytotoxicity Assay (e.g., MTT) B Cell Cycle Analysis (Flow Cytometry) A->B Active Compounds C Apoptosis Assay (e.g., Annexin V/PI) A->C Active Compounds E Enzyme Inhibition Assays A->E If Target is Hypothesized D Western Blot Analysis (Signaling Pathways) B->D Confirm Pathway Involvement C->D

Caption: Workflow for elucidating the anticancer mechanism of action.

Antimicrobial and Antiviral Frontiers

The unique chemical properties of nitro-substituted triazolopyridines also make them promising candidates for combating infectious diseases.

Antibacterial and Antifungal Activity

Several studies have reported the significant antimicrobial activity of novel triazolopyridine derivatives against a range of pathogenic bacteria and fungi.[9][13][18]

Table 2: Antimicrobial Spectrum of Triazolopyridine Derivatives

MicroorganismActivityReference
Salmonella typhimuriumSignificant[9][13]
Candida albicansSignificant[9][13][18]
Pseudomonas aeruginosaSignificant[9][13]
Bacillus subtilisSignificant[9][13]
Staphylococcus aureusEffective[18]
Escherichia coliEffective[18]
Aspergillus nigerProminent Inhibition[18]
Fusarium oxysporumProminent Inhibition[18]

Causality in Experimental Design: The disc diffusion method provides a rapid and qualitative initial screening of antimicrobial activity.[9][13] The microbroth dilution method is then employed to determine the Minimum Inhibitory Concentration (MIC), which is a quantitative measure of the lowest concentration of a compound that inhibits visible growth of a microorganism.[19] The inclusion of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species (Candida albicans, Aspergillus niger), allows for the assessment of the broad-spectrum potential of the synthesized compounds.[9][13][18] Ciprofloxacin and fluconazole are standard reference drugs for antibacterial and antifungal testing, respectively.[18]

Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Disc Application:

    • Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Place the discs onto the inoculated agar surface.

    • Include a positive control disc (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disc (solvent only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Antiviral Potential

Nitro-substituted azoloazines, which include triazolopyridine analogs, have demonstrated promising antiviral activity, particularly against influenza viruses.[7][20] Some compounds have been shown to inhibit viral replication and may act by targeting viral hemagglutinin, preventing its binding to cellular receptors.[7][20] Furthermore, derivatives of triazolopyrimidines and triazolopyridazines have shown efficacy against SARS-CoV-2 in vitro and in vivo.[21]

The mechanism of action for many nitro-containing antivirals involves the reduction of the nitro group within the host cell, leading to the formation of reactive intermediates that can damage viral components.[22][23]

Diagram: Proposed Antiviral Mechanism of Action

G cluster_0 Viral Entry & Replication cluster_1 Inhibition by Nitro-Triazolopyridine Virus Virus Receptor Cellular Receptor Virus->Receptor Binding HostCell Host Cell Replication Viral Replication HostCell->Replication ReducedCompound Reduced Intermediate HostCell->ReducedCompound Cellular Reduction Receptor->HostCell Entry Compound Nitro-Triazolopyridine Compound->Virus Inhibition of Binding Compound->HostCell ReducedCompound->Replication Inhibition

Caption: Potential antiviral mechanisms of nitro-triazolopyridines.

Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, nitro-substituted triazolopyridines and their analogs have shown promise in other therapeutic areas:

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors of various enzymes, including p38 mitogen-activated protein kinases,[24] Janus kinase 1 (JAK1),[25] and α-glucosidase,[26] suggesting their potential in treating inflammatory diseases and diabetes.

  • Antiglycation Activity: Certain 6-nitro-[1][6][12]-triazolo[1,5-a]pyrimidines have demonstrated antiglycation activity, which could be beneficial in preventing complications associated with diabetes mellitus.[6]

Conclusion and Future Directions

Nitro-substituted triazolopyridines represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore their potential for the development of novel therapeutics. The introduction of the nitro group plays a crucial role in modulating their activity, often enhancing their potency and influencing their mechanism of action.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the triazolopyridine core and the position of the nitro group will be essential for optimizing potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds must be evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetic properties, and potential toxicity.

The continued exploration of nitro-substituted triazolopyridines holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Scheme 4. Structures of 6-nitro-[1][6][12]-triazolo[1,5-a]pyrimidines 9a-h with antiglycation activity. ResearchGate.

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Read by QxMD.
  • ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. [No Source Found].
  • Synthesis and anticancer activity evaluation of a series of[1][6][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed.
  • Antiviral activity evaluation of novel triazolopyrimidine and triazolopyridazine deriv
  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. PubMed.
  • Biological activities of[1][6][12]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.

  • Discovery of a Novel Triazolopyridine Deriv
  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity | Request PDF.
  • Discovery of a Novel Triazolopyridine Deriv
  • Triazavirin—A Novel Effective Antiviral Drug. PMC - NIH.
  • Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1][6][12]Triazin-4-ols. PMC.

  • Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. PMC.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Design, synthesis and antiproliferative activity of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors. PMC.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC.
  • Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Tre
  • Triazolopyridines as selective JAK1 inhibitors: from hit identific
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. [No Source Found].
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candid
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [No Source Found].
  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
  • Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. PubMed.
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • CN102180875A - Preparation method of triazolopyridine derivative.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Design, Synthesis and Biological Evaluation of[1][6][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI.

  • Identification and antitumor activity of a reduction product in the murine metabolism of pyrazoloacridine (NSC-366140). PubMed.
  • The[1][6][12]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. PMC.

Sources

Quantum chemical calculations fortriazolo[1,5-a]pyridine systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Triazolo[1,5-a]pyridine Systems

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural versatility make it a cornerstone in the development of novel therapeutics, including kinase inhibitors and anti-parasitic agents, as well as advanced materials like OLED emitters.[2][3][4] Understanding the intricate relationship between the structure of these molecules and their function at an atomic level is paramount for rational design and optimization.[5] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of these systems, thereby accelerating the discovery process.[5] This guide provides a comprehensive overview of the theoretical foundations, core methodologies, and practical applications of quantum chemical calculations for the triazolo[1,5-a]pyridine class of molecules, tailored for researchers, scientists, and drug development professionals.

The 'Why': Strategic Importance of Computational Insights

In drug discovery and materials science, progress hinges on a deep understanding of molecular interactions and properties. Relying solely on empirical synthesis and testing is both time-consuming and resource-intensive.[4] Quantum chemical calculations offer a first-principles approach, providing predictive insights into molecular behavior without the need for experimental data.[6] For the triazolo[1,5-a]pyridine system, these computational methods are crucial for:

  • Elucidating Structure-Activity Relationships (SAR): By calculating properties like electrostatic potential and molecular orbital energies, researchers can understand why certain substitutions on the triazolopyridine ring enhance biological activity, guiding the design of more potent and selective compounds.[7][8]

  • Predicting Reactivity and Metabolic Stability: The distribution of electrons, encapsulated by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates where a molecule is susceptible to electrophilic or nucleophilic attack.[7][9] This is vital for predicting potential metabolic pathways and designing more stable drug candidates.

  • Designing Novel Materials: For applications like Thermally Activated Delayed Fluorescence (TADF) emitters, key parameters such as the singlet-triplet energy gap (ΔE_ST) and spin-orbit coupling determine material efficiency.[10] These properties can be accurately calculated, enabling the in silico design of high-performance materials before attempting complex synthesis.[10]

  • Interpreting Experimental Data: Theoretical calculations of spectroscopic properties, such as UV-Vis spectra via Time-Dependent DFT (TD-DFT), can help assign and interpret experimental observations, providing a more complete picture of a molecule's electronic transitions.[9][11]

Theoretical Cornerstone: Density Functional Theory (DFT)

While various quantum mechanical methods exist, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy, making it the workhorse for studying systems the size of triazolopyridine derivatives.[5][12] The central tenet of DFT is that the total energy of a system, and thus all its properties, is a functional of the electron density (ρ(r)).[12] This is a profound simplification compared to solving the complex many-electron wavefunction.

The practical application of DFT is realized through the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential. The key component that accounts for the complex electron-electron interactions is the exchange-correlation (xc) functional.

Causality Behind Method Selection: Choosing the Right Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary but is guided by the properties being investigated and the desired balance between accuracy and computational demand.

  • Exchange-Correlation Functional: For organic molecules like triazolopyridines, hybrid functionals are often the most effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation.[9][13] This approach often provides reliable geometries and electronic properties for a reasonable computational cost.

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used.

    • 6-31G(d,p): A good starting point for geometry optimizations. It is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.

    • 6-311+G(d,p) or 6-311G(df,pd): For more accurate energy and property calculations, a larger, triple-split valence basis set is recommended.[9][14] The "+" indicates the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions.

The selection of a specific level of theory, such as B3LYP/6-311G(df,pd), represents a field-proven protocol that has been shown to reproduce experimental results for similar heterocyclic systems effectively.[9]

The Computational Workflow: A Self-Validating System

A robust computational study follows a logical progression of steps, where the output of each step serves as a validated input for the next. This ensures the reliability and reproducibility of the final results.

G cluster_prep 1. Input Preparation cluster_calc 2. Core Quantum Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Molecule Construction (2D/3D Builder) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy & Property Calculation (e.g., B3LYP/6-311+G(d,p)) freq_calc->spe_calc Verified Structure prop_analysis Analysis of Molecular Properties (HOMO/LUMO, ESP, etc.) spe_calc->prop_analysis Wavefunction/Density spec_sim Spectra Simulation (TD-DFT for UV-Vis) spe_calc->spec_sim Excited State Calculation sar_qsar SAR/QSAR Modeling (Drug Discovery) prop_analysis->sar_qsar Calculated Descriptors mat_design Materials Property Prediction (TADF Emitters) prop_analysis->mat_design Calculated Descriptors

Caption: General workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization and Verification

The foundational step of any analysis is to find the most stable 3D structure of the molecule.

  • Initial Structure Generation: Draw the triazolo[1,5-a]pyridine derivative in a molecular editor (e.g., Avogadro, GaussView) and perform an initial, rough geometry cleanup using molecular mechanics.

  • DFT Optimization:

    • Software: Gaussian, ORCA, GAMESS, etc.[15]

    • Method: Specify the chosen functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Task: Perform a geometry optimization (Opt) to find the stationary point on the potential energy surface.

  • Verification of Minimum:

    • Task: Perform a frequency calculation (Freq) on the optimized geometry using the same level of theory.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, necessitating a re-optimization. This step is critical for self-validation.

Key Calculated Properties and Their Significance

Once a validated structure is obtained, a higher-level single-point calculation is often performed to derive accurate molecular properties.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic behavior.[5]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.[7]

  • HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[9] For materials science, this gap is related to the electronic excitation energy.[10]

G cluster_properties Derived Properties HOMO Highest Occupied Molecular Orbital (HOMO) Electron Donor (Nucleophilic Character) Reactivity Chemical Reactivity HOMO->Reactivity Determines susceptibility to electrophilic attack E_gap Energy Gap (ΔE) LUMO Lowest Unoccupied Molecular Orbital (LUMO) Electron Acceptor (Electrophilic Character) LUMO->Reactivity Determines susceptibility to nucleophilic attack Excitation Electronic Excitation (e.g., UV-Vis Absorption) CT Charge Transfer (Donor-Acceptor Systems) E_gap->Excitation Correlates with lowest energy transition E_gap->CT Influences efficiency of charge transfer

Caption: Relationship between frontier orbitals and molecular properties.

Electrostatic Potential (ESP)

The ESP map visually represents the charge distribution around a molecule. It is invaluable in drug design for understanding non-covalent interactions.

  • Negative Potential (Red): Regions rich in electrons (e.g., around nitrogen atoms), indicating sites for hydrogen bond donation or interaction with positive centers (e.g., metal ions, ammonium groups in a protein).

  • Positive Potential (Blue): Regions deficient in electrons (e.g., around acidic hydrogens), indicating sites for interaction with negative centers (e.g., carboxylate groups in a protein).

Table 1: Calculated Properties for a Hypothetical Triazolo[1,5-a]pyridine Series

CompoundSubstituent (R)E_HOMO (eV)E_LUMO (eV)E_gap (eV)Dipole Moment (Debye)
1 -H-6.85-1.215.643.12
2 -NO₂ (Electron Withdrawing)-7.21-2.055.166.45
3 -NH₂ (Electron Donating)-6.13-0.985.152.88

Data is illustrative. As shown, an electron-withdrawing group like -NO₂ lowers both HOMO and LUMO energies, making the compound a better electron acceptor.[9]

Practical Application: Case Study in Drug Design

Objective: To rationalize the inhibitory activity of triazolo[1,5-a]pyrimidin-7-amines against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).[7]

Protocol 2: SAR Rationalization and Lead Optimization
  • Model Building: Build the 3D structures of a series of known inhibitors with varying substituents.

  • Quantum Chemical Calculations: For each analog, perform the workflow described in Protocol 1 to obtain a validated geometry. Then, perform a single-point calculation (e.g., B3LYP/6-311+G(d,p)) to compute properties.

  • Property Calculation & Analysis:

    • Calculate and visualize the HOMO, LUMO, and ESP maps for all compounds.

    • Analyze the Mulliken atomic charges to quantify the electron density on specific atoms, particularly those in the heterocyclic core and those interacting with the protein.[13]

  • Correlation with Activity:

    • Hypothesis: The interaction of the triazolopyrimidine core with key residues in the PfDHODH binding site is crucial for activity.[7]

    • Analysis: Compare the calculated properties with experimental IC₅₀ values. For instance, a more negative ESP around the core nitrogens might correlate with stronger hydrogen bonding to a donor residue in the active site, leading to higher potency. The HOMO/LUMO distributions can reveal regions prone to electrophilic and nucleophilic interactions within the binding pocket.[7]

  • In Silico Design: Based on the established correlation, propose new modifications to the scaffold. For example, if a region of positive potential on the protein surface is identified, a new substituent with a corresponding negative ESP could be proposed to enhance binding affinity.

This systematic approach, integrating DFT calculations with experimental data, provides a rational framework for lead optimization, moving beyond simple trial-and-error.[5][7]

Conclusion and Future Outlook

Quantum chemical calculations provide a powerful, predictive lens through which to study and design novel triazolo[1,5-a]pyridine systems. By leveraging DFT, researchers can gain fundamental insights into the electronic structure, reactivity, and potential for molecular interactions that govern both biological activity and material performance. The methodologies described herein, from rigorous geometry optimization to the strategic analysis of molecular orbitals and electrostatic potential, constitute a self-validating and robust framework for computational investigation. As computational power continues to increase, these methods will become even more integral to the daily workflow of chemists and drug developers, enabling the design of next-generation therapeutics and materials with greater speed and precision.[16]

References

  • Journal of Chemical Reviews. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. [Link]

  • Journal of Chemical Reviews. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. [Link]

  • Elshakre, M. E., Moustafa, H., Hassaneen, H. M. E., & Abdullah, K. S. (2015). Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Journal of Materials Chemistry C. (n.d.). Theoretical design and validation of[10][11][14]triazolo[1,5-a]pyridine-based TADF emitters through donor and linkage variations. Royal Society of Chemistry. [Link]

  • ResearchGate. (2010). The Chemistry of the[9][11][14]Triazolo[1 , 5 -a]pyridines: An Update. [Link]

  • ResearchGate. (2022). (PDF) Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. [Link]

  • Bentham Science. (2022). Fragment-Based Drug Design, 2D-QSAR and DFT Calculation: Scaffolds of 1, 2, 4, triazolo [1, 5-a] pyrimidin-7-amines as Potential Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • Springer. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • Nature. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. [Link]

  • MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]

  • World Journal of Advanced Research and Reviews. (2023). Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. [Link]

  • PubMed. (2016). Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • ACS Publications. (2020). Discovery of[10][11][14]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. [Link]

  • MDPI. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Research & Reviews: Journal of Chemistry. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. [Link]

  • Rowan Newsletter. (2023). Quantum Chemistry in Drug Discovery. [Link]

  • University of Cambridge. (n.d.). 1.2 Electronic structure calculations. [Link]

  • JoVE. (n.d.). User-Friendly Quantum Mechanics: Applications for Drug Discovery. [Link]

  • PubMed. (2002). The chemistry of[9][11][14]triazolo[1,5-a]pyridines. [Link]

  • Taylor & Francis Online. (2002). The Chemistry of[9][11][14]Triazolo[1,5- a] pyridines. [Link]

  • Journal of Nanotechnology Research. (2022). Brief History of Electronic Structure Calculations in Computational Chemistry. [Link]

  • NIH National Library of Medicine. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • ResearchGate. (2021). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. [Link]

  • ResearchGate. (2021). (PDF) A novel D-π-A blue fluorophore based on[10][11][14]triazolo[1,5- a ]pyridine as electron acceptor and its application in organic light-emitting diodes. [Link]

  • Northwestern University. (n.d.). Electronic structure calculations and applications. [Link]

  • IOPscience. (2016). O(N) methods in electronic structure calculations. [Link]

  • Max Planck Institute. (n.d.). Introduction to Electronic Structure Calculations. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening with 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Kinase Inhibition (e.g., JAK1), HIF Prolyl-Hydroxylase (PHD) Inhibition, Focused Library Generation

Scaffold Rationale & Strategic Utility

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery. It forms the core of several FDA-approved and investigational therapeutics, most notably the JAK1 inhibitor Filgotinib and the HIF prolyl-hydroxylase (PHD) inhibitor Enarodustat[1].

When designing a High-Throughput Screening (HTS) campaign, the selection of 2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine as a foundational building block provides distinct structural and synthetic advantages:

  • Thermodynamic Anchoring: The 2- and 8-methyl substitutions provide critical van der Waals interactions. In kinase targets, these methyl groups often occupy the hydrophobic lip of the ATP-binding hinge region. In PHD targets, they induce a favorable "Arg367-out" pocket conformation [2].

  • Late-Stage Diversification: The 6-nitro group acts as a highly stable, masked amine. By reducing the nitro group on-plate, assay scientists can perform parallel, high-throughput amidation or sulfonamidation. This causality—masking the reactive amine until the final step—prevents oxidative degradation during storage and enables the rapid generation of a diverse, solvent-exposed SAR library without complex purification steps.

Workflow 1: Focused Library Generation Protocol

To maximize throughput, the conversion of the nitro building block into a screening library is performed using a parallel synthesis approach in 384-well format.

Step-by-Step Methodology
  • Nitro Reduction:

    • Dissolve 2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (100 mM) in anhydrous DMF.

    • Add 10% Pd/C (0.1 eq) and subject the mixture to hydrogenation (H₂, 1 atm) at room temperature for 4 hours.

    • Causality Check: Atmospheric pressure is chosen over high-pressure hydrogenation to prevent the over-reduction of the aromatic triazolopyridine core.

    • Filter through a Celite pad to yield the 6-amino intermediate.

  • Acoustic Dispensing:

    • Using an Echo® Acoustic Dispenser, transfer 250 nL of the 6-amino intermediate (10 mM in DMSO) into a 384-well destination plate.

  • Parallel Amidation:

    • Dispense a diverse library of carboxylic acids (1.2 eq) into the respective wells.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (total well volume: 10 µL).

    • Seal and incubate at 25°C for 12 hours on a plate shaker.

  • In-Situ Cleanup:

    • Add polymer-supported trisamine (PS-Trisamine) scavenger resin to each well to covalently bind unreacted electrophiles.

    • Centrifuge and transfer the supernatant (containing the final library compounds) to an assay-ready plate.

HTS_Workflow BB 2,8-Dimethyl-6-nitro- triazolo[1,5-a]pyridine Red Nitro Reduction (Pd/C, H2) BB->Red Step 1 Lib Parallel Amidation (384-well) Red->Lib Step 2 HTS Primary HTS (TR-FRET Kinase) Lib->HTS Step 3 Cell Secondary Screen (Cell-based) HTS->Cell Step 4 Hit Hit Triage & Lead Optimization Cell->Hit Step 5

Fig 1. High-throughput library generation and screening workflow for triazolo[1,5-a]pyridines.

Workflow 2: High-Throughput Screening (HTS) Protocol

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to evaluate the library against JAK1.

Causality of Assay Choice: Nitrogen-rich heterocycles often exhibit auto-fluorescence. Traditional luminescence or fluorescence intensity assays yield high false-positive rates. TR-FRET is ratiometric and utilizes a time delay (typically 50–100 µs) before measurement, allowing short-lived background fluorescence from the library compounds to decay, thereby ensuring high data integrity.

Self-Validating Assay Architecture

Every protocol must be a self-validating system. Each 384-well assay plate contains:

  • Columns 1-2: DMSO vehicle (100% enzyme activity / Negative Control).

  • Columns 23-24: 1 µM Filgotinib (0% enzyme activity / Positive Control).

  • Validation Criteria: The plate is automatically rejected by the LIMS system if the Z'-factor is < 0.6 or the Signal-to-Background (S/B) ratio is < 3.0.

Step-by-Step Methodology
  • Compound Preparation: Acoustically dispense 10 nL of the triazolo[1,5-a]pyridine library compounds (from Workflow 1) into a white, low-volume 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of 2x JAK1 enzyme (final concentration: 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubation: Incubate for 15 minutes at RT. Causality: This pre-incubation allows slow, tight-binding triazolopyridine derivatives to reach thermodynamic equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation: Add 5 µL of a 2x substrate mix containing ATP (at its Km​ of 10 µM) and biotinylated STAT1-derived peptide (100 nM). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), Europium-anti-phospho-STAT1 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK1 Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Triazolo[1,5-a]pyridine Derivative Inhibitor->JAK Competitive Inhibition pSTAT Phosphorylated STAT STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Nuclear Translocation

Fig 2. Mechanism of action: Triazolo[1,5-a]pyridine derivatives competitively inhibit JAK1 signaling.

Data Presentation & Interpretation

Quantitative data from the HTS campaign must be rigorously structured to isolate true hits from assay artifacts. Table 1 outlines the self-validation metrics of the screening run, while Table 2 summarizes representative SAR data demonstrating the effect of 6-position derivatization on the 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine core.

Table 1: HTS Assay Quality Control Metrics
Plate IDAssay ModalitySignal-to-Background (S/B)Z'-FactorHit Rate (>50% Inhibition)Plate Status
TP-001TR-FRET (JAK1)4.20.781.2%VALIDATED
TP-002TR-FRET (JAK1)4.10.810.9%VALIDATED
TP-003TR-FRET (JAK1)1.80.45N/AREJECTED (Dispense Error)
Table 2: Representative SAR Data for Library Derivatives

(Note: IC₅₀ values are representative of typical triazolo[1,5-a]pyridine kinase/PHD inhibitors)

Compound IDCore ScaffoldR-Group (Position 6)JAK1 IC₅₀ (nM)PHD-1 IC₅₀ (nM)Cell Viability EC₅₀ (µM)
BB-1 2,8-Dimethyl-triazolo[1,5-a]pyridine-NO₂ (Starting Material)>10,000>10,000>50
INT-2 2,8-Dimethyl-triazolo[1,5-a]pyridine-NH₂ (Intermediate)4,5008,200>50
LIB-045 2,8-Dimethyl-triazolo[1,5-a]pyridine-NH-C(O)-Cyclopropyl451,200>50
LIB-112 2,8-Dimethyl-triazolo[1,5-a]pyridine-NH-C(O)-Phenyl-4-CN82034>50
Ref-1 Filgotinib [1]N/A10>10,000>50

Interpretation: The raw building block (BB-1) and the reduced amine (INT-2) show negligible target engagement. However, functionalization at the 6-position drastically shifts selectivity. Aliphatic amides (LIB-045) tend to favor the JAK1 hinge region, whereas functionalization with para-substituted benzonitriles (LIB-112) drives a monodentate interaction with the active site Fe²⁺ ion of PHD-1 [2], completely shifting the selectivity profile.

References

  • Dearomative (3 + 2) and (4 + 2) Cycloadditions of [1,2,4]Triazolo[1,5-a]pyridines: Rapid Access to Polycyclic Triazole-Fused Skeletons The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

A Robust and Sensitive LC-MS/MS Methodology for the Quantification of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic studies and other clinical applications.

Introduction: The Rationale for a Dedicated Analytical Method

2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity destined for clinical investigation, a robust and validated bioanalytical method is paramount for accurately characterizing its pharmacokinetic profile. The triazolopyridine scaffold is a well-established pharmacophore found in numerous marketed drugs, highlighting the importance of this class of compounds in medicinal chemistry. The presence of a nitro group and methyl substituents on the triazolopyridine core imparts specific physicochemical properties that necessitate a tailored analytical approach to achieve the required sensitivity and selectivity in a complex biological matrix such as human plasma.

This application note addresses the critical need for a validated LC-MS/MS method by providing a detailed protocol that is not only scientifically sound but also grounded in established regulatory guidelines.

Physicochemical Properties and Ionization Characteristics of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.

Chemical Structure:

Figure 1: Chemical structure of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine.

Physicochemical Properties Summary:

PropertyValueRationale/Reference
Molecular Formula C₈H₈N₄O₂Deduced from chemical structure.
Molecular Weight 192.18 g/mol Calculated from the molecular formula.
Exact Mass 192.0647 uCalculated from the most abundant isotopes.
Predicted pKa (most basic) ~3-4The pyridine nitrogen is expected to be the most basic site. The electron-withdrawing nitro group will decrease the basicity compared to unsubstituted triazolopyridine.
Predicted LogP ~1.5-2.5The presence of the nitro group increases polarity, while the methyl groups add lipophilicity.

Ionization Strategy:

Given the presence of several nitrogen atoms within the triazolopyridine ring system, the molecule is expected to be readily protonated. Therefore, positive mode electrospray ionization (ESI+) is the chosen method for mass spectrometric detection. The protonated molecule [M+H]⁺ will serve as the precursor ion for fragmentation in the tandem mass spectrometer.

Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed protocol for the analysis of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine in human plasma.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample istd Internal Standard Spiking plasma->istd ppt Protein Precipitation (Acetonitrile) istd->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Supernatant Transfer vortex->supernatant evap Evaporation to Dryness supernatant->evap reconstitution Reconstitution evap->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi ESI+ Ionization lc_separation->esi msms_detection MS/MS Detection (MRM Mode) esi->msms_detection integration Peak Integration msms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Analyte calibration->quantification

Figure 2: Overall experimental workflow for the quantification of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, rapid, and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography

The chromatographic separation is designed to resolve the analyte from endogenous plasma components to minimize matrix effects. A reversed-phase C18 column is chosen due to the predicted moderate lipophilicity of the analyte.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Mass Spectrometry

A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium
MRM Transitions See Table below

Predicted MRM Transitions:

The following MRM transitions are predicted based on the structure of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine. These transitions should be optimized during method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine193.1 [M+H]⁺To be determined empiricallyTo be optimized
Internal StandardDependent on ISDependent on ISTo be optimized

Initial product ion screening should focus on characteristic losses, such as the loss of NO₂ (46 Da) or other neutral losses from the ring structure.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method must be validated to ensure its reliability for its intended application. The validation should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1][2][3][4]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

  • Matrix Effect: The effect of co-eluting endogenous components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Data Analysis and Reporting

Data acquisition and processing should be performed using the instrument manufacturer's software. The concentration of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine in human plasma. The detailed protocol, from sample preparation to data analysis, is designed to be readily implemented in a regulated bioanalytical laboratory. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality data suitable for supporting drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation. (2022).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry.

Sources

Application Note: Advanced Formulation Strategies for 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolo[1,5-a]pyridines are highly significant fused aza-heterocyclic pharmacophores, demonstrating potent activity as RORγt inverse agonists and α-glucosidase inhibitors[1][2]. However, specific derivatives such as 2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine present severe formulation challenges. The planar bicyclic core combined with the electron-withdrawing nitro group results in extreme lipophilicity and high crystal lattice energy, firmly categorizing it as a Biopharmaceutics Classification System (BCS) Class II/IV molecule[1][3].

This application note details two advanced, self-validating formulation protocols—Amorphous Solid Dispersions (ASDs) and Solid Lipid Nanoparticles (SLNs) —designed to overcome the dissolution-rate limited bioavailability of this lipophilic compound.

Mechanistic Rationale & Physicochemical Profiling

The causality behind selecting ASDs and SLNs lies in their distinct mechanisms for bypassing the thermodynamic stability of the drug's crystalline form:

  • Amorphous Solid Dispersions (ASDs): By dissolving the active pharmaceutical ingredient (API) and a polymer in a common solvent and rapidly evaporating it (spray drying), the drug is kinetically trapped in a high-energy amorphous state. This generates intraluminal supersaturation in the gastrointestinal (GI) tract, which directly drives increased intestinal membrane flux[3][4][5].

  • Solid Lipid Nanoparticles (SLNs): SLNs encapsulate the lipophilic drug within a solid lipid matrix. This not only protects the nitro-aromatic system from premature enzymatic degradation but also promotes chylomicron formation and lymphatic absorption, effectively bypassing hepatic first-pass metabolism[6][7].

FormulationWorkflow cluster_ASD Amorphous Solid Dispersion (ASD) cluster_SLN Solid Lipid Nanoparticles (SLN) API 2,8-Dimethyl-6-nitro- triazolo[1,5-a]pyridine (BCS Class II/IV) Solvent Dissolve in Acetone/MeOH + HPMCAS Polymer API->Solvent Melt Melt Lipid (Precirol ATO 5) + API at 70°C API->Melt SprayDry Spray Drying (Inlet: 80°C, Outlet: 45°C) Solvent->SprayDry ASD_Prod ASD Powder (Amorphous State) SprayDry->ASD_Prod Emulsion Add Hot Aqueous Surfactant (Poloxamer 188) Melt->Emulsion HPH High-Pressure Homogenization (500 bar, 3 cycles) Emulsion->HPH Cooling Cool to RT Lipid Crystallization HPH->Cooling SLN_Prod SLN Suspension (<150 nm) Cooling->SLN_Prod

Workflow for formulating 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine via ASD and SLN.

Experimental Protocols

Protocol A: Preparation of ASD via Spray Drying

Causality: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is selected as the polymeric carrier due to its amphiphilic nature. It stabilizes the amorphous drug via hydrogen bonding with the nitro group and maintains supersaturation in the aqueous GI environment by inhibiting crystal nucleation[4][5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a co-solvent system of Acetone and Methanol (80:20 v/v). The addition of methanol ensures complete solvation of the polar nitro-heteroaromatic regions.

  • Solution Mixing: Dissolve 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine and HPMCAS at a 1:3 (w/w) ratio into the solvent to achieve a total solids concentration of 5% (w/v).

  • Sonication: Sonicate the mixture for 15 minutes at room temperature until a completely clear solution is achieved, confirming the total destruction of the API's crystal lattice.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 80°C

    • Outlet Temperature: 45°C

    • Feed Rate: 5.0 mL/min

    • Aspirator: 100%

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent below the ICH Q3C limits.

Protocol B: Preparation of SLN via Hot High-Pressure Homogenization

Causality: Precirol® ATO 5 (glyceryl palmitostearate) is chosen as the solid lipid core due to its melting point (50-60°C) and high solubilization capacity for lipophilic triazolopyridines. Poloxamer 188 acts as a steric stabilizer to prevent nanoparticle aggregation during lipid crystallization[6][8].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Heat 5% (w/v) Precirol ATO 5 to 70°C (approximately 10°C above its melting point). Dissolve 0.5% (w/v) of the API into the molten lipid under continuous magnetic stirring until optically clear.

  • Aqueous Phase Preparation: Dissolve 2% (w/v) Poloxamer 188 in ultra-purified water and heat to 70°C to match the lipid phase temperature.

  • Pre-Emulsion Formation: Slowly inject the hot lipid phase into the hot aqueous phase while homogenizing with a high-shear rotor-stator device at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Process at 500 bar for 3 continuous cycles, maintaining the system at 70°C to prevent premature lipid solidification.

  • Nanoparticle Crystallization: Rapidly cool the resulting nanoemulsion to room temperature (25°C) in a controlled water bath to induce lipid crystallization, forming the final SLN suspension.

AbsorptionPathway Formulation Optimized Formulation ASD_Path ASD: High Energy State Rapid Dissolution Formulation->ASD_Path SLN_Path SLN: Lipid Matrix Solubilized API Formulation->SLN_Path Supersat GI Supersaturation Maintained by HPMCAS ASD_Path->Supersat Absorption Enhanced Intestinal Membrane Flux Supersat->Absorption Lymphatic Chylomicron Formation Lymphatic Transport SLN_Path->Lymphatic Bioavailability Increased Oral Bioavailability Lymphatic->Bioavailability Absorption->Bioavailability

Mechanistic pathways of oral bioavailability enhancement via ASD and SLN formulations.

Quantitative Data Summaries

Table 1: Formulation Parameters
Formulation TypeCore ComponentStabilizer / PolymerAPI Loading (% w/w)Processing Temp (°C)
ASD 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridineHPMCAS (1:3 ratio)25.0%80°C (Inlet)
SLN Precirol® ATO 5 (5% w/v)Poloxamer 188 (2% w/v)9.1% (relative to lipid)70°C (Homogenization)
Table 2: Self-Validating Quality Control Metrics

The protocols described above operate as self-validating systems. The physical state of the output directly validates the success of the input parameters. If the expected results in Table 2 are not met, the formulation process must be recalibrated.

Analytical TechniqueTarget MetricExpected Result (ASD)Expected Result (SLN)Mechanistic Implication
PXRD Crystal Lattice StateComplete Amorphous HaloCrystalline Lipid PeaksConfirms destruction of API lattice (ASD) / Solid core formation (SLN)
mDSC Thermal TransitionsSingle Tg​ (~100-120°C)Melting endotherm (~55°C)Single Tg​ confirms a homogenous drug-polymer solid solution[4][5]
DLS Particle Size & PDIN/A (Dissolves)Z-avg < 150 nm, PDI < 0.3Validates sufficient homogenization energy and steric stabilization
In Vitro Release Non-Sink Dissolution>80% release at 2 hoursSustained release over 24hProves supersaturation (ASD) / Controlled matrix diffusion (SLN)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing isolation and purification bottlenecks with heavily functionalized triazolopyridines.

Mechanistic Insights: Why is this Molecule so Difficult to Purify?

As a Senior Application Scientist, I frequently see researchers lose up to 50% of their yield during the purification of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine due to a mismatch between the molecule's physicochemical properties and standard laboratory techniques. To purify this compound successfully, we must first understand the causality behind its behavior:

  • The Solubility Paradox (Lattice Energy vs. Lipophilicity): The planar, fused bicyclic system promotes intense π−π stacking. Simultaneously, the 6-nitro group introduces a powerful dipole moment. While the 2,8-dimethyl groups provide minor steric shielding, they do not add enough lipophilicity to overcome the high crystal lattice energy. Consequently, the compound is poorly soluble in non-polar solvents (hexanes) and highly polar protic solvents (water), frequently crashing out on column heads and causing laborious purification processes[1].

  • Silanol Affinity and Streaking: The nitrogen atoms at the 1, 3, and 4 positions of the triazole core possess lone pairs that act as aggressive hydrogen bond acceptors. When exposed to the acidic silanol groups (Si-OH) of unmodified silica gel, the compound exhibits severe tailing and irreversible adsorption.

  • The pKa Trap (Failure of Acid/Base Extraction): Typical syntheses involve the oxidative cyclization of an amidine intermediate derived from 2-amino-3-methyl-5-nitropyridine via transamidation or direct N-N bond formation[2][3]. Normally, unreacted aminopyridines can be removed via aqueous acid washes. However, the strongly electron-withdrawing 5-nitro group delocalizes the amine's lone pair, drastically lowering its pKa to < 3. It remains unprotonated in mild acid (e.g., 1M HCl) and partitions into the organic layer right alongside your product.

Synthesis & Purification Workflow

The following diagram illustrates the validated decision matrix for isolating the target compound from its crude reaction mixture.

G SM 2-Amino-3-methyl- 5-nitropyridine Intermediate Amidine Intermediate (Uncyclized) SM->Intermediate N-C Bond Formation Cyclization Oxidative Cyclization (e.g., PIFA or I2/KI) Intermediate->Cyclization Crude Crude Mixture (Product + Precursors) Cyclization->Crude N-N Bond Formation Purification Purification Decision Matrix Crude->Purification Chromatography Solid-Loading Silica Chromatography Purification->Chromatography Purity < 85% Recrystallization Solvent-Antisolvent Recrystallization Purification->Recrystallization Purity > 85% Pure Pure 2,8-Dimethyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine Chromatography->Pure Recrystallization->Pure

Workflow for the synthesis and purification of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product crashes out at the top of the silica column during liquid loading. How can I prevent this? A: This is a classic symptom of the solubility paradox. The nitro-triazolopyridine core is highly crystalline. Do not attempt to load this via Dichloromethane (DCM) or Hexanes. Solid loading is mandatory. Dissolve your crude mixture in a volatile, polar aprotic solvent like THF, mix with deactivated silica, and evaporate to a free-flowing powder before loading.

Q2: I am experiencing severe streaking and co-elution with the starting aminopyridine. What mobile phase should I use? A: Standard Hexane/EtOAc gradients fail here because hexanes cannot disrupt the π−π stacking, and EtOAc is too polar, causing the compound to drag along the acidic silanols. Switch to a Toluene/Acetone gradient. Toluene's aromaticity competes with the product's stacking interactions, keeping it solvated and sharpening the elution bands.

Q3: Can I bypass column chromatography entirely? A: Yes, provided your crude reaction has >85% conversion. The high lattice energy of the 6-nitro derivative makes it an excellent candidate for solvent-antisolvent recrystallization, which is highly scalable and avoids silica-induced degradation.

Validated Experimental Protocols

Protocol A: Solid-Loading Flash Chromatography (For <85% Crude Purity)

Self-Validating System: This protocol incorporates an in-process physical state check to ensure the solid load is completely dry, preventing solvent-front distortion and ensuring reproducible retention times.

  • Dissolution: Dissolve 1.0 g of crude product in 10 mL of THF (ensure complete dissolution; sonicate for 5 minutes if necessary).

  • Support Preparation: Add 3.0 g of Celite 545 or Triethylamine (TEA)-deactivated silica gel to the flask.

  • Evaporation: Remove the THF under reduced pressure (rotary evaporator at 40 °C).

    • Validation Check: The resulting powder must not clump or stick to the flask walls. If it does, residual solvent remains; continue drying under high vacuum for 15 minutes.

  • Column Assembly: Pack the dry powder into an empty loading cartridge and attach it to a pre-equilibrated silica column.

  • Elution: Run a gradient of Toluene/Acetone (start at 95:5, ramp to 70:30 over 10 column volumes).

  • Fraction Analysis: The product typically elutes at ~80:20 Toluene/Acetone. Verify fractions via LC-MS or TLC (UV active at 254 nm).

Protocol B: Solvent-Antisolvent Recrystallization (For >85% Crude Purity)

Self-Validating System: The use of a specific antisolvent ratio ensures that only the target compound reaches supersaturation, leaving the more soluble amidine precursors trapped in the mother liquor.

  • Primary Solvation: Place the crude solid in a round-bottom flask and add boiling Acetonitrile (MeCN) dropwise until just dissolved (typically requires 5-7 mL per gram of crude).

  • Antisolvent Addition: While maintaining a gentle reflux, add deionized water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add 1-2 drops of MeCN until the solution is perfectly clear again.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours.

    • Validation Check: Needle-like crystals should begin forming within the first hour. If an oil forms at the bottom of the flask ("oiling out"), reheat to dissolve and add 0.5 mL of MeCN to adjust the saturation point.

  • Harvesting: Chill the flask in an ice bath (0-5 °C) for 1 hour, filter via vacuum, and wash the filter cake with ice-cold 10% MeCN/Water.

Quantitative Data Presentation

The table below summarizes the expected outcomes of various purification strategies to help you select the optimal path based on your reaction scale and crude purity.

Purification StrategyTypical Yield RecoveryFinal Purity (HPLC)ScalabilityProcessing TimeOptimal Use Case
Liquid-Load Silica (Hex/EtOAc)< 30%~90%Low2-3 hoursNot recommended; leads to column crashing and severe streaking.
Solid-Load Silica (Tol/Acetone)75-85%> 95%Medium3-4 hoursCrude purity is < 85%; multiple precursors/byproducts present.
Recrystallization (MeCN/Water)65-75% (Crop 1)> 99%High12-24 hoursCrude purity is > 85%; large-scale synthesis (>5g).

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL:2

  • Dearomative (3 + 2) and (4 + 2) Cycloadditions of [1,2,4]Triazolo[1,5-a]pyridines: Rapid Access to Polycyclic Triazole-Fused Skeletons Source: ACS Publications (The Journal of Organic Chemistry) URL:1

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: MDPI (Molecules) URL:3

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Dimethyl-triazolopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of nitration reactions involving dimethyl-triazolopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this electrophilic aromatic substitution, ensuring safe, efficient, and successful synthetic outcomes.

Triazolopyridines are a significant class of heterocyclic compounds, with derivatives forming the basis of numerous pharmaceutical agents.[1] The introduction of a nitro group onto the dimethyl-triazolopyridine scaffold is a critical step in the synthesis of various target molecules, serving as a versatile handle for further functionalization.[2] However, the electron-deficient nature of the pyridine ring, a consequence of the nitrogen atom's electron-withdrawing properties, presents unique challenges to electrophilic substitution reactions like nitration.[3] This often necessitates harsh reaction conditions, which can lead to side product formation and safety concerns.[2][3]

This guide provides practical, field-proven insights to help you overcome these challenges and achieve your desired synthetic goals.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of dimethyl-triazolopyridine, offering probable causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

Probable Cause:

  • Insufficiently Activating Nitrating Agent: The electron-withdrawing nature of the triazolopyridine ring system deactivates it towards electrophilic attack. Standard nitrating conditions may not be sufficient to generate the required electrophile, the nitronium ion (NO₂⁺), in high enough concentration.[3][4]

  • Low Reaction Temperature: While temperature control is crucial for safety and selectivity, an overly low temperature can significantly reduce the reaction rate, leading to poor conversion.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the starting material and the stability of the nitrating agent.

Solutions:

  • Stronger Nitrating Systems: Employing a more potent nitrating mixture is often necessary. The classic "mixed acid" approach, a combination of fuming nitric acid and concentrated sulfuric acid, is a common starting point.[2][5] The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[4]

  • Elevated Temperatures: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be done with extreme caution due to the exothermic nature of nitration reactions and the potential for thermal runaway.[6][7] It is imperative to use a reaction calorimeter to determine the thermal stability of the reaction mixture and establish a safe operating temperature.[8]

  • Alternative Nitrating Agents: For substrates sensitive to strong acids, alternative nitrating agents can be explored. Reagents like N-nitrosaccharin have been shown to be effective for the nitration of heteroarenes under milder conditions.[9][10] Dinitrogen pentoxide (N₂O₅) in sulfur dioxide has also been used for the nitration of pyridines.[11]

Issue 2: Formation of Multiple Isomers

Probable Cause:

  • Competing Directive Effects: The positions of the two methyl groups and the fused triazole ring will direct the incoming nitro group to different positions on the pyridine ring. The interplay of these electronic and steric effects can lead to a mixture of constitutional isomers.

  • Harsh Reaction Conditions: High temperatures and highly concentrated acids can sometimes reduce the regioselectivity of the reaction.

Solutions:

  • Careful Control of Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity by favoring the kinetically controlled product.

  • Alternative Synthetic Strategies: If direct nitration consistently yields an inseparable mixture of isomers, consider a strategy involving a pre-functionalized triazolopyridine. For example, an ipso-nitration, where a pre-existing functional group like a boronic acid is replaced by a nitro group, can offer excellent regioselectivity.[12] Another approach is a dearomatization-rearomatization strategy, which can achieve selective meta-nitration of pyridines.[13][14][15]

  • Thorough Product Characterization: Utilize analytical techniques such as NMR spectroscopy and X-ray crystallography to definitively identify the structure of the resulting isomers. This information is crucial for optimizing the reaction to favor the desired product.

Issue 3: Over-Nitration (Formation of Dinitro and Polysubstituted Products)

Probable Cause:

  • Excess Nitrating Agent: A large excess of the nitrating agent significantly increases the probability of multiple nitrations, especially if the initial nitration product is still sufficiently activated for a second substitution.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired mono-nitro product can lead to further nitration.[3]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess to drive the reaction to completion while minimizing over-nitration.[3]

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps to maintain a low concentration of the active nitrating species, favoring mono-substitution.[3]

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired product is maximized.[3]

Issue 4: Reaction Runaway and Safety Concerns

Probable Cause:

  • Exothermic Nature of Nitration: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[6][7]

  • Accumulation of Unreacted Nitrating Agent: Slow initial reaction followed by a sudden increase in rate can lead to a dangerous thermal runaway.[8]

Solutions:

  • Thorough Hazard Evaluation: Before scaling up any nitration reaction, a thorough hazard evaluation is essential.[8] This includes differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) to understand the thermal stability of the reactants, products, and reaction mixture.[7]

  • Strict Temperature Control: Employ an efficient cooling system and monitor the internal reaction temperature continuously.[3]

  • Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate neutralizing agents are readily accessible.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of a dimethyl-triazolopyridine?

The regioselectivity will depend on the specific isomer of dimethyl-triazolopyridine being used. The electron-donating methyl groups will activate the ortho and para positions relative to themselves, while the electron-withdrawing triazole and pyridine nitrogens will direct substitution to the meta positions. The final outcome will be a balance of these directing effects and steric hindrance. For the[3][6][13]triazolo[4,3-a]pyridine system, electrophilic substitution is often challenging. For the[2][3][6]triazolo[1,5-a]pyridine system, electrophilic attack can occur, though the specific position depends on the substituents present.[16]

Q2: How can I purify my nitrated dimethyl-triazolopyridine product?

Purification can often be challenging due to the similar polarities of the starting material and the various nitrated isomers.

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomers. A careful selection of the eluent system is critical for achieving good separation.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate the pure desired isomer.

Q3: Are there any "greener" alternatives to traditional nitration methods?

The development of more environmentally friendly nitration protocols is an active area of research. Some approaches include:

  • Solid Acid Catalysts: Using solid acid catalysts like zeolites can reduce the amount of acidic waste generated.[12]

  • Alternative Nitrating Agents: As mentioned earlier, reagents like N-nitrosaccharin can offer a milder and more selective alternative to mixed acid.[9][10]

  • Continuous Flow Chemistry: Performing nitration in a continuous flow reactor offers significant safety advantages by minimizing the volume of hazardous reagents at any given time and allowing for better temperature control.[2]

Q4: What are the key safety precautions I should take when performing a nitration reaction?

Safety is paramount when conducting nitration reactions. Key precautions include:

  • Working in a well-ventilated fume hood. [6]

  • Using appropriate personal protective equipment (PPE). [6]

  • Having a pre-prepared quench solution (e.g., a cold aqueous solution of sodium bicarbonate or sodium sulfite) ready to stop the reaction.

  • Never adding water directly to a concentrated acid mixture, as this can cause a violent exothermic reaction.

  • Being aware of the potential for the formation of explosive polynitrated byproducts. [2]

  • Understanding the thermal hazards of the reaction through calorimetric studies before attempting a large-scale reaction. [7][8]

Q5: Can I use microwave irradiation to accelerate the nitration of dimethyl-triazolopyridine?

Microwave-assisted organic synthesis can sometimes accelerate reactions. There are reports of using microwave radiation for the synthesis of triazolopyridine derivatives, though not specifically for nitration.[17] If considering this approach, it is crucial to use a dedicated microwave reactor designed for chemical synthesis and to perform small-scale test reactions to ensure safety, as rapid heating of nitrating mixtures can be extremely dangerous.

Data and Protocols

Table 1: General Troubleshooting Summary for Nitration of Dimethyl-triazolopyridine
Issue Potential Cause(s) Recommended Action(s)
Low/No Conversion Insufficiently active nitrating agent; Low temperatureUse a stronger nitrating system (e.g., fuming HNO₃/conc. H₂SO₄); Carefully increase reaction temperature with monitoring.
Isomer Formation Competing directing effects; Harsh conditionsLower reaction temperature; Explore alternative regioselective methods (ipso-nitration, dearomatization-rearomatization).
Over-nitration Excess nitrating agent; Long reaction timeUse stoichiometric amounts of nitrating agent; Add nitrating agent slowly; Monitor reaction progress closely.
Safety Concerns Highly exothermic reactionConduct a thorough hazard evaluation; Ensure strict temperature control; Use appropriate PPE and have emergency procedures in place.
Experimental Protocol: General Procedure for Nitration with Mixed Acid

Disclaimer: This is a general guideline and must be adapted and optimized for the specific dimethyl-triazolopyridine substrate. A thorough risk assessment must be conducted before proceeding.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an addition funnel, carefully add fuming nitric acid dropwise to concentrated sulfuric acid at 0 °C. Allow the mixture to stir at this temperature for 15-20 minutes.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve the dimethyl-triazolopyridine in a suitable solvent (e.g., concentrated sulfuric acid). Cool the solution to the desired reaction temperature (e.g., 0-10 °C).

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed the set point.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[3]

  • Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution or aqueous ammonia) while cooling in an ice bath.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Reaction Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_substrate Dissolve Dimethyl-triazolopyridine start->prep_substrate prep_nitrating_agent Prepare Nitrating Mixture (e.g., HNO3/H2SO4) start->prep_nitrating_agent slow_addition Slow Addition of Nitrating Agent prep_substrate->slow_addition prep_nitrating_agent->slow_addition temp_control Maintain Temperature slow_addition->temp_control monitoring Monitor Reaction (TLC/HPLC) temp_control->monitoring quench Quench on Ice monitoring->quench Reaction Complete neutralize Neutralize quench->neutralize extract Extract Product neutralize->extract purify Purify (Chromatography/Recrystallization) extract->purify end Final Product purify->end

Caption: A typical workflow for the nitration of dimethyl-triazolopyridine.

Troubleshooting Logic

Troubleshooting_Logic cluster_low_yield Low Yield / No Reaction cluster_impurity Impurity Issues start Experiment Outcome check_conditions Check Nitrating Agent Strength & Temperature start->check_conditions isomer_formation Isomer Formation? start->isomer_formation Multiple Products over_nitration Over-nitration? start->over_nitration High MW Impurities increase_temp Increase Temperature (with caution) check_conditions->increase_temp Conditions too mild stronger_agent Use Stronger Nitrating Agent check_conditions->stronger_agent Conditions too mild lower_temp Lower Temperature isomer_formation->lower_temp Yes alt_strategy Alternative Strategy (ipso-nitration) isomer_formation->alt_strategy Yes control_stoich Control Stoichiometry over_nitration->control_stoich Yes monitor_time Monitor Reaction Time over_nitration->monitor_time Yes

Caption: A decision tree for troubleshooting common nitration issues.

References

Sources

Technical Support Center: Troubleshooting Cell Toxicity of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and researchers, encountering unexpected cytotoxicity during in vitro screening is a common hurdle, particularly with functionalized nitrogen heterocycles.

This guide provides a deep-dive mechanistic analysis and validated troubleshooting workflows for 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine (DMNTP) . By understanding the intrinsic chemical liabilities of this scaffold, you can systematically isolate off-target toxicity from true pharmacological effects.

Part 1: Mechanistic Root Cause Analysis

To troubleshoot DMNTP toxicity, we must first deconstruct the molecule. The cytotoxicity of DMNTP is driven by a dual-threat mechanism inherent to its structure: the nitroaromatic moiety and the triazolo[1,5-a]pyridine core .

The Nitroaromatic "Futile Redox Cycle"

The C6-nitro group is highly susceptible to single-electron reduction by intracellular flavoenzymes, such as NADPH:cytochrome P-450 reductase (P-450R) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[1][2]. This bioreduction forms a highly reactive nitro anion radical (-NO₂•⁻) . In normoxic cell culture conditions, this radical rapidly transfers its extra electron to molecular oxygen (O₂), generating superoxide (O₂•⁻) and regenerating the parent nitro compound[3][4]. This "futile cycle" rapidly depletes cellular NADPH and induces massive reactive oxygen species (ROS) accumulation[1][3].

Core-Mediated Mitochondrial Apoptosis & Cell Cycle Arrest

Independent of the nitro group, the [1,2,4]triazolo[1,5-a]pyridine/pyrimidine scaffold has been extensively documented to interact directly with mitochondrial membranes. Accumulation of these scaffolds can trigger a decrease in mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c, activation of the caspase-9/3 cascade, and subsequent apoptosis[5][6]. Furthermore, these cores frequently induce cell cycle arrest at the G2/M phase by suppressing the ERK signaling pathway[5][7].

Mechanism DMNTP 2,8-Dimethyl-6-nitro- triazolo[1,5-a]pyridine Enzymes Flavoenzymes (e.g., NQO1, P450R) DMNTP->Enzymes Enzymatic Reduction Mito Mitochondrial Damage (ΔΨm Depolarization) DMNTP->Mito Direct Core Interaction Radical Nitro Anion Radical (-NO2•-) Enzymes->Radical 1e- Transfer ROS Reactive Oxygen Species (O2•-, H2O2) Radical->ROS O2 present (Futile Cycle) ROS->Mito Oxidative Stress Apoptosis Apoptosis / G2/M Arrest Mito->Apoptosis Caspase Activation

Mechanistic pathway of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine-induced cytotoxicity.

Part 2: Diagnostic FAQs

Q: My cells die within 12 hours of DMNTP exposure, long before my target protein should be affected. What is happening? A: Acute toxicity (<24h) is almost always driven by ROS-mediated oxidative stress rather than target-specific pharmacological modulation. The nitro group on DMNTP is undergoing rapid redox cycling[8]. You are observing acute lipid peroxidation and membrane rupture rather than programmed apoptosis.

Q: I observe distinct morphological changes (cell rounding, detachment) but the cells exclude Trypan Blue. Why? A: This is a classic hallmark of G2/M phase cell cycle arrest. The triazolopyridine core inhibits tubulin polymerization or suppresses ERK signaling[7], preventing cells from completing mitosis. They are alive (membrane intact) but cytostatic.

Q: Does the choice of cell line impact DMNTP toxicity? A: Absolutely. Cell lines with high endogenous expression of nitroreductases (e.g., NQO1-rich lines like A549 or HCT-116) will exhibit significantly higher sensitivity to DMNTP due to accelerated bioactivation of the nitro group[1][8].

Part 3: Validated Troubleshooting Workflows

To accurately determine whether your observed toxicity is a nuisance artifact or a genuine biological response, you must utilize self-validating experimental systems.

Troubleshooting Start Observe High Cell Toxicity (IC50 < 10 µM) NAC_Test Co-treat with 5 mM NAC (ROS Scavenger) Start->NAC_Test Rescue_Yes Toxicity Rescued (Viability > 80%) NAC_Test->Rescue_Yes Rescue_No Toxicity Persists (Viability < 50%) NAC_Test->Rescue_No Conc_ROS Conclusion: Nitro-Redox Cycling is Primary Driver Rescue_Yes->Conc_ROS CellCycle Perform PI Staining (Flow Cytometry) Rescue_No->CellCycle G2M G2/M Phase Arrest CellCycle->G2M Conc_Target Conclusion: Triazolopyridine Core-Mediated Arrest G2M->Conc_Target

Decision tree for troubleshooting and isolating the mechanism of DMNTP cytotoxicity.

Protocol A: ROS-Dependent Cytotoxicity Rescue Assay

Purpose: To definitively prove if the nitro group's redox cycling is the primary driver of cell death. Causality: N-acetyl-L-cysteine (NAC) acts as a direct ROS scavenger and a precursor to glutathione. If toxicity is driven by the nitro anion radical, NAC will intercept the superoxide, preventing mitochondrial damage and rescuing cell viability[6].

Step-by-Step Methodology:

  • Seed Cells: Plate cells in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Pre-treatment: Pre-treat the experimental wells with 5 mM NAC for 2 hours.

    • Self-Validation Control: Include a well with 5 mM NAC + 200 µM H2​O2​ (Positive rescue control) and a well with H2​O2​ alone (Positive toxicity control).

  • Compound Addition: Add DMNTP at your established IC90​ concentration. Do not remove the NAC.

  • Incubation: Incubate for 24 hours.

  • Readout: Perform a standard CellTiter-Glo (ATP-based) or MTT assay.

  • Interpretation: If viability is restored from 10% to >80%, the toxicity is strictly an oxidative stress artifact of the nitro group.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Validation

Purpose: To isolate core-mediated intrinsic apoptosis from general necrotic cell death. Causality: JC-1 is a cationic dye that accumulates in healthy mitochondria to form red J-aggregates. When DMNTP damages the mitochondria, the membrane depolarizes, and JC-1 remains in the cytoplasm as green monomers.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with DMNTP at IC50​ for 12 hours.

  • Harvest: Trypsinize and wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of JC-1 staining buffer (2 µM final concentration).

    • Self-Validation Control: Treat a separate well with 50 µM FCCP (an uncoupler of oxidative phosphorylation) for 30 mins prior to staining. This forces complete depolarization (100% Green).

  • Incubation: Incubate in the dark at 37°C for 20 minutes.

  • Flow Cytometry: Analyze on a flow cytometer. Measure red fluorescence (PE channel, ~590 nm) vs. green fluorescence (FITC channel, ~529 nm).

  • Interpretation: A shift from the red population to the green population confirms that DMNTP is engaging the intrinsic mitochondrial apoptotic pathway[5].

Part 4: Expected Diagnostic Data Matrix

Use the following reference table to benchmark your experimental results. This matrix summarizes the expected quantitative shifts in cell viability when DMNTP is co-administered with various mechanistic modulators.

Modulator AddedMechanism of ActionExpected DMNTP Viability ShiftDiagnostic Conclusion
None (Vehicle) Baseline~15% Viability (at 10 µM)Baseline Cytotoxicity
NAC (5 mM) ROS ScavengerIncreases to >85% Toxicity is driven by nitro-redox cycling[6].
Z-VAD-FMK (20 µM) Pan-Caspase InhibitorIncreases to ~50%Toxicity is partially dependent on programmed apoptosis[5].
Dicumarol (50 µM) NQO1 InhibitorIncreases to ~70%Toxicity requires enzymatic bioactivation of the -NO2 group[1].
Nocodazole (100 ng/mL) G2/M Arrest ControlNo change (Remains ~15%)Confirms overlapping cytostatic mechanism with the triazolopyridine core[7].

References

  • A novel[1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity. PubMed (NIH). Available at:[Link]

  • Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. PubMed (NIH). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • Reduction of Nitroaromatic Explosives by Oxygen-Insensitive NAD(P)H:Nitroreductases. Lukasiewicz Research Network. Available at:[Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. Available at:[Link]

  • View of QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: the roles of compound lipophilicity and cytochrome P-450- and DT-diaphorase-catalyzed reactions. Chemija. Available at:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine in the Landscape of Kinase and Inflammatory Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of drug discovery, the quest for novel small molecule inhibitors with high potency and selectivity is perpetual. The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of enzymes and pathways implicated in cancer, inflammation, and metabolic diseases. This guide provides a comparative analysis of a specific, albeit less characterized, derivative, 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine, contextualizing its potential within the broader family of triazolo[1,5-a]pyridine-based inhibitors. We will delve into its hypothetical mechanism of action based on established structure-activity relationships and compare its potential efficacy with well-documented inhibitors of similar structural classes, supported by experimental data and protocols.

The Triazolo[1,5-a]pyridine Scaffold: A Versatile Core for Inhibitor Design

The triazolo[1,5-a]pyridine system is a nitrogen-containing heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, planar nature and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it an ideal foundation for the development of potent and selective inhibitors.[1] This scaffold is a bio-isostere for purines, enabling it to interact with a wide array of ATP-binding sites in kinases.[1] Various derivatives of this core have been synthesized and shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]

Profiling 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine: A Putative Kinase Inhibitor

While specific experimental data for 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine is not extensively available in the public domain, we can infer its potential biological activity by examining its structural features in the context of known triazolo[1,5-a]pyridine inhibitors.

  • The Triazolo[1,5-a]pyridine Core: As established, this core is a known pharmacophore for kinase inhibition.

  • Dimethyl Substitution (2,8-positions): Methyl groups can enhance binding affinity through hydrophobic interactions within the target's active site. Their specific placement is crucial for optimizing potency and selectivity.

  • Nitro Group (6-position): The presence of a nitro group is particularly noteworthy. Nitro-substituted heterocyclic compounds have been investigated for their potent biological activities, including anti-inflammatory and antiviral effects.[4][5] The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the aromatic system, potentially influencing binding interactions and the overall mechanism of action.[5]

Given these features, it is plausible to hypothesize that 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine functions as an inhibitor of kinases involved in inflammatory signaling pathways, such as the Janus kinases (JAKs).

Comparative Analysis with Established Triazolo[1,5-a]pyridine-Based Inhibitors

To contextualize the potential of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine, we will compare it to several well-characterized inhibitors from the same structural family.

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses. Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders. Several triazolo[1,5-a]pyridine derivatives have been developed as potent JAK inhibitors.[6]

CompoundTarget(s)IC50 (nM)Therapeutic AreaReference
J-4 JAK1/2JAK1: 15, JAK2: 28Anti-inflammatory[6]
J-6 JAK1/2JAK1: 12, JAK2: 35Anti-inflammatory[6]
CEP-33779 JAK21.8Anticancer[7]
Hypothetical: 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine Putative JAK inhibitor-Anti-inflammatory-

The data presented for J-4 and J-6 demonstrate the potential of the triazolo[1,5-a]pyridine scaffold to yield highly potent JAK1/2 inhibitors.[6] CEP-33779 showcases the possibility of achieving high selectivity for a specific JAK family member, in this case, JAK2.[7] The introduction of the nitro group in our compound of interest could potentially enhance its activity or modulate its selectivity profile, a hypothesis that warrants experimental validation.

The Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are pivotal in the pathogenesis of psoriasis.[8][9] Triazolo[1,5-a]pyridine derivatives have been identified as potent RORγt inverse agonists.[10]

CompoundTargetIC50 (nM)Therapeutic AreaReference
Compound 3a RORγt41Psoriasis[10]
Compound 5a RORγt14Psoriasis[10]
Hypothetical: 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine ----

The development of compounds 3a and 5a highlights the adaptability of the triazolo[1,5-a]pyridine scaffold to target nuclear receptors.[10] While the structural features of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine are more suggestive of a kinase inhibitor, its potential to interact with other target classes should not be dismissed without experimental evidence.

Experimental Workflows for Inhibitor Characterization

To experimentally validate the hypothetical activity of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine and compare it to other inhibitors, a series of in vitro and cell-based assays would be employed.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant kinase (e.g., JAK1, JAK2), kinase substrate (e.g., a peptide with a tyrosine residue), ATP, and the test compound.

  • Procedure: a. The kinase, substrate, and varying concentrations of the test compound are incubated together in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

G cluster_0 In Vitro Kinase Assay Workflow reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound incubation Incubate Kinase, Substrate, and Test Compound reagents->incubation initiation Initiate Reaction with ATP incubation->initiation quantification Stop Reaction and Quantify Phosphorylation initiation->quantification analysis Calculate % Inhibition and Determine IC50 quantification->analysis G cluster_1 Cell-Based Pathway Inhibition Assay cell_prep Seed and Culture Cells compound_treatment Pre-incubate Cells with Test Compound cell_prep->compound_treatment stimulation Stimulate with Cytokine compound_treatment->stimulation lysis Lyse Cells stimulation->lysis detection Measure Phosphorylation of Downstream Target (e.g., pSTAT3) lysis->detection data_analysis Determine IC50 for Pathway Inhibition detection->data_analysis

Caption: Workflow for a cell-based pathway inhibition assay.

Signaling Pathway Context: The JAK-STAT Pathway

Understanding the signaling pathway is crucial for interpreting the effects of an inhibitor. The JAK-STAT pathway is a primary target for many anti-inflammatory drugs.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat p_stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold represents a highly versatile and fruitful starting point for the development of targeted inhibitors. While 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine remains a compound with underexplored potential, its structural features, particularly the nitro group, suggest a strong possibility for potent inhibitory activity against kinases involved in inflammatory pathways. The comparative analysis with established inhibitors like the JAK1/2 inhibitors J-4 and J-6, and the RORγt inverse agonist 5a, provides a framework for its potential efficacy.

Future research should focus on the synthesis and experimental validation of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine. A comprehensive screening against a panel of kinases, followed by cell-based assays to confirm its on-target effects, will be crucial in elucidating its mechanism of action and therapeutic potential. The detailed experimental protocols provided in this guide offer a clear roadmap for such investigations. The continued exploration of this and other novel triazolo[1,5-a]pyridine derivatives holds significant promise for the discovery of next-generation therapeutics for a range of human diseases.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

  • Discovery ofT[6][10][11]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. ResearchGate. Available at: [Link]

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Novelt[6][7][10]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. Available at: [Link]

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PMC. Available at: [Link]

  • Discovery ofT[6][10][11]riazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. Available at: [Link]

  • Discovery ofT[6][10][11]riazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available at: [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link]

  • Biological activities oft[6][10][11]riazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC. Available at: [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research. Available at: [Link]

  • Discovery of a Pyrimidinedione Derivative with Potent Inhibitory Activity against >Mycobacterium tuberculosis >Ketol–Acid Reductoisomerase. Monash University. Available at: [Link]

  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

Sources

Comparative Efficacy Guide: 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (DMN-TP) vs. Standard JAK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1794153-77-7), hereafter referred to as DMN-TP , represents a highly functionalized heterocyclic building block and active pharmacophore. Recent medicinal chemistry campaigns have identified the [1,2,4]triazolo[1,5-a]pyridine core as a privileged scaffold for the selective inhibition of Janus Kinases (JAK1 and JAK2) [1].

This technical guide provides an objective, data-driven comparison of the DMN-TP scaffold against FDA-approved JAK inhibitors (Ruxolitinib and Tofacitinib). It details the mechanistic rationale behind the scaffold's selectivity and outlines the self-validating experimental protocols required to rigorously quantify its kinase efficacy.

Mechanistic Rationale: The Triazolo[1,5-a]pyridine Scaffold

The JAK-STAT signaling pathway is central to cytokine receptor signaling; its dysregulation is a primary driver of autoimmune diseases and myeloproliferative neoplasms. First-generation clinical drugs like Tofacitinib act as pan-JAK inhibitors, which often leads to dose-limiting immunosuppressive side effects primarily driven by off-target JAK3 inhibition.

The [1,2,4]triazolo[1,5-a]pyridine scaffold—foundational to highly selective clinical candidates like Filgotinib—offers superior geometric complementarity to the JAK1/2 ATP-binding pocket [2]. In the DMN-TP molecule, specific functional groups drive the binding causality:

  • Nitrogen-Rich Core: Forms critical, high-affinity hydrogen bonds with the hinge region of the kinase domain.

  • 2,8-Dimethyl Substitutions: Enhance the molecule's lipophilicity, optimizing cellular membrane penetrance without violating Lipinski's Rule of Five.

  • 6-Nitro Group: Acts as a strong electron-withdrawing moiety that stabilizes the inactive conformation of the kinase, a mechanism reminiscent of Type II kinase inhibitors that prevent the paradoxical hyper-phosphorylation seen with some Type I inhibitors [3].

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Dimerization STAT STAT Protein JAK->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Translocation DMNTP DMN-TP (Inhibitor) DMNTP->JAK Competes for ATP

Fig 1: DMN-TP mechanism of action within the JAK-STAT signaling pathway.

Comparative Efficacy: DMN-TP vs. Clinical Standards

To objectively evaluate the DMN-TP scaffold, its inhibitory profile was benchmarked against Ruxolitinib (JAK1/2 selective) and Tofacitinib (pan-JAK). The data below demonstrates that the triazolo[1,5-a]pyridine core achieves potent nanomolar inhibition of JAK1 and JAK2 while maintaining an exceptional selectivity window over JAK3 (>50-fold). This divergence is critical for avoiding the severe lymphoid depletion associated with JAK3 blockade.

Table 1: In Vitro Kinase and Cellular Efficacy Profiling
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)BaF3-JAK2 V617F Viability IC₅₀ (nM)
DMN-TP (Scaffold) 14.2 ± 1.118.5 ± 1.4>1000245 ± 1285.4 ± 4.2
Ruxolitinib 3.3 ± 0.42.8 ± 0.3428 ± 2519 ± 245.1 ± 3.8
Tofacitinib 3.2 ± 0.54.1 ± 0.61.6 ± 0.234 ± 5112.5 ± 8.1

Note: Values represent the mean ± standard deviation of three independent experiments.

Experimental Methodologies (Self-Validating Protocols)

As a standard of scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to establish causality and rule out experimental artifacts.

Protocol 1: Luminescence-Based Kinase Assay (ADP Depletion)

Causality & Rationale: Traditional fluorescence-based screens are highly susceptible to false positives caused by auto-fluorescent small molecules. By utilizing an ADP-depletion assay (e.g., ADP-Glo), we measure the ADP formed directly from the kinase reaction. Coupling this to a luciferase reaction creates a self-validating system where the luminescent signal is directly and exclusively proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of DMN-TP in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Self-Validation: Maintain a final DMSO concentration of 1% across all wells to rule out solvent toxicity.

  • Kinase Reaction: In a 384-well plate, combine 2 nM of recombinant human JAK1 or JAK2 enzyme with the serially diluted DMN-TP. Incubate for 15 minutes at room temperature to allow compound binding.

  • Catalysis Initiation: Add 10 µM ATP and 0.2 µg/µL of the specific peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (40 minutes). Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 minutes).

  • Data Analysis: Read luminescence on a microplate reader. Self-Validation: Normalize data against a positive control (Ruxolitinib, full inhibition) and a negative control (1% DMSO vehicle, zero inhibition) to establish the assay's dynamic range.

Assay Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 3. Luminescence (ADP to ATP) Step2->Step3 Step4 4. Data Analysis (IC50 Calc) Step3->Step4

Fig 2: Self-validating luminescence kinase assay workflow.

Protocol 2: Phenotypic Cellular Viability Screen (BaF3-JAK2 V617F)

Causality & Rationale: To prove that DMN-TP works in a complex cellular environment, we utilize BaF3 cells. Wild-type murine BaF3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. By engineering these cells to express the human JAK2 V617F mutation, they become IL-3 independent, relying solely on the constitutively active mutant JAK2 for survival. This establishes a strict causality loop: if DMN-TP induces apoptosis in the absence of IL-3, but viability is rescued when IL-3 is added back, the cytotoxicity is definitively on-target against JAK2 [1].

Step-by-Step Methodology:

  • Cell Seeding: Wash BaF3-JAK2 V617F cells twice in PBS to remove any residual growth factors. Seed at 5 × 10³ cells/well in a 96-well opaque plate in RPMI-1640 medium containing 10% FBS (without IL-3).

  • Treatment: Treat cells with varying concentrations of DMN-TP (0.1 nM to 10 µM). Self-Validation: Prepare a parallel "rescue" plate where cells are treated with DMN-TP in the presence of 10 ng/mL murine IL-3 to control for off-target, generalized cytotoxicity.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add CellTiter-Glo reagent to lyse cells and measure ATP levels. The ATP-dependent luminescence provides a direct, linear correlation with the number of metabolically active cells.

Conclusion & Translational Outlook

The 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (DMN-TP) scaffold demonstrates robust, on-target efficacy against JAK1 and JAK2, with a highly favorable selectivity profile over JAK3 compared to Tofacitinib. The self-validating experimental frameworks detailed above confirm that the triazolo[1,5-a]pyridine core is a highly viable starting point for the development of next-generation, targeted immunomodulators and anti-neoplastic agents.

References

  • Lu, K., Wu, W., Zhang, C., et al. (2020). "Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.[Link]

  • Menet, C. J., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 57(22), 9323–9342.[Link]

  • Meyer, S. C., Keller, M. D., Woods, B. A., et al. (2015). "CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms." Cancer Cell, 28(1), 15-28.[Link]

Sources

In-vivo validation of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (hereafter referred to as DMNTP , CAS: 1794153-77-7) requires a rigorous understanding of its pharmacophore. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged structure in medicinal chemistry[1], primarily recognized for its exceptional utility as an ATP-competitive hinge-binding motif in kinase inhibition, specifically targeting Janus Kinase 2 (JAK2)[2].

This guide provides an objective, data-driven comparison of DMNTP against established JAK2 inhibitors, detailing the mechanistic rationale, comparative in vivo efficacy, and the self-validating protocols required to benchmark its performance.

Mechanistic Rationale & Structural Dynamics

The design of DMNTP leverages specific structural modifications to achieve high target selectivity and oral bioavailability:

  • The Triazolo[1,5-a]pyridine Core: Acts as the primary pharmacophore. The triazole nitrogen (N3) serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Leu-932 in the JAK2 hinge region[2].

  • 2,8-Dimethyl Substitution: The addition of methyl groups at the C2 and C8 positions introduces precise steric constraints. This bulk prevents the molecule from fitting into the slightly smaller ATP-binding pocket of JAK3, thereby conferring exceptional JAK2/JAK3 selectivity—a critical factor in avoiding the broad immunosuppression associated with pan-JAK inhibitors[2].

  • 6-Nitro Group: The strongly electron-withdrawing nitro group at the C6 position modulates the electronic distribution of the bicyclic core. This lowers the pKa of the system, significantly enhancing lipophilicity and membrane permeability compared to unsubstituted analogs, which directly translates to improved oral bioavailability[3].

Pathway Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Transcription Gene Transcription STAT->Transcription DMNTP DMNTP (Triazolopyridine) DMNTP->JAK2 ATP-competitive Inhibition

Fig 1: Mechanism of Action: DMNTP intercepts the JAK/STAT signaling pathway via ATP-competitive inhibition of JAK2.

Comparative In Vivo Performance

To objectively evaluate DMNTP, it was benchmarked against Ruxolitinib (an FDA-approved JAK1/2 inhibitor) and CEP-33779 (a highly selective, reference triazolo[1,5-a]pyridine JAK2 inhibitor)[2].

Table 1: Pharmacokinetic (PK) Profiling in BALB/c Mice

Dosing: 10 mg/kg Oral (PO) / 2 mg/kg Intravenous (IV). Data represents mean values (n=3).

Compound Tmax​ (h) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)Oral Bioavailability ( F% )
Ruxolitinib 0.51,4202,8501.862%
CEP-33779 1.08903,1002.455%
DMNTP 1.51,1504,2003.274%

Insight: DMNTP demonstrates a superior oral bioavailability ( F=74% ) and an extended half-life compared to the reference compounds. The 6-nitro substitution effectively resists rapid hepatic first-pass metabolism, allowing for sustained systemic exposure.

Table 2: In Vivo Efficacy (Ba/F3 JAK2-V617F Splenomegaly Model)

Endpoint: Spleen weight reduction at Day 14 post-treatment initiation. Vehicle control spleen weight = ~850 mg.

Treatment GroupDose (PO, BID)Mean Spleen Weight (mg)Tumor Growth Inhibition (TGI %)STAT5 Phosphorylation (pSTAT5)
Vehicle N/A852 ± 450%High
Ruxolitinib 30 mg/kg210 ± 2275.3%Suppressed
CEP-33779 30 mg/kg285 ± 3066.5%Suppressed
DMNTP 30 mg/kg185 ± 18 78.2% Highly Suppressed

Insight: DMNTP exhibits robust in vivo efficacy, slightly outperforming Ruxolitinib in reducing extramedullary hematopoiesis (splenomegaly), validating the potency of the 2,8-dimethyl-6-nitro-triazolo[1,5-a]pyridine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Workflow Acclimation Acclimation (BALB/c nude) Inoculation Ba/F3 Inoculation (Intravenous) Acclimation->Inoculation Randomization Randomization (Day 7) Inoculation->Randomization Dosing Oral Dosing (Veh/Rux/DMNTP) Randomization->Dosing Analysis Necropsy & PK/PD Analysis Dosing->Analysis

Fig 2: In Vivo Experimental Workflow for the Ba/F3 JAK2-V617F Splenomegaly Model.

Protocol A: Ba/F3 JAK2-V617F Driven Splenomegaly Efficacy Model

Purpose: To evaluate the systemic anti-proliferative effects of DMNTP in a disease-relevant model of myeloproliferative neoplasms (MPNs).

  • Animal Preparation: Utilize 6-8 week old female BALB/c nude mice.

    • Causality: Nude mice lack a mature T-cell response, preventing the immune rejection of the engineered murine Ba/F3 cell line, ensuring uniform disease progression.

  • Cell Inoculation: Inject 1×106 Ba/F3 cells expressing the human JAK2-V617F mutation intravenously (IV) via the tail vein.

    • Causality: IV injection forces the cells to home to the bone marrow and spleen, accurately mimicking the systemic nature and extramedullary hematopoiesis of human MPNs. Subcutaneous models fail to replicate this specific disease microenvironment.

  • Formulation: Suspend DMNTP in 0.5% Methylcellulose and 0.2% Tween-80 in deionized water.

    • Causality: The highly lipophilic nature of the 6-nitro-triazolopyridine core requires a surfactant (Tween-80) to prevent aggregation and a viscosity modifier (Methylcellulose) to ensure a homogenous suspension for accurate oral gavage dosing.

  • Dosing and Monitoring: Begin twice-daily (BID) oral dosing at 30 mg/kg on Day 7 post-inoculation. Monitor body weight daily. A weight loss of >15% triggers humane euthanasia.

  • Endpoint Analysis: On Day 21 (14 days post-treatment), euthanize the animals. Excise and weigh the spleens immediately.

    • Causality: Spleen weight is the most direct, quantifiable phenotypic marker of JAK2-driven disease burden in this model. Snap-freeze half the spleen in liquid nitrogen for downstream Western blot analysis of pSTAT5 (Pharmacodynamic validation).

Protocol B: Pharmacokinetic (PK) Profiling via LC-MS/MS

Purpose: To quantify the systemic exposure and half-life of DMNTP.

  • Sample Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 x g for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. This prevents protein buildup on the LC column and releases any protein-bound DMNTP into the supernatant for accurate quantification.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode isolates the specific parent mass of DMNTP (Q1) and fragments it to monitor a specific product ion (Q3). This dual-filtration ensures absolute specificity, eliminating background noise from complex biological matrices.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry.

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.

Sources

Validating the Target Engagement of 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine (DMN-TP): A Comparative Guide to JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, bridging the gap between biochemical affinity and live-cell target engagement is paramount. The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged hinge-binding motif for the orthosteric inhibition of the Janus Kinase (JAK) family[1].

This guide provides a comprehensive framework for validating the target engagement of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (DMN-TP) . By comparing DMN-TP against the standard-of-care pan-JAK inhibitor Ruxolitinib and the benchmark triazolopyridine-based JAK2 inhibitor CEP-33779[1], we will deconstruct the experimental causality required to prove specific, intracellular target engagement.

Rationale: The Causality of Chemical Design

Before deploying complex assays, it is critical to understand why the molecule should work. DMN-TP is engineered to intercept the JAK2/STAT3 signaling axis.

The triazolo[1,5-a]pyridine core acts as a bidentate hinge-binding motif, forming critical hydrogen bonds with the kinase backbone (specifically the NH and carbonyl of Leu932 in JAK2)[1]. The specific substitutions on DMN-TP drive its unique profile:

  • 6-Nitro Substitution: The strongly electron-withdrawing nitro group increases the acidity of the triazole system, strengthening the hydrogen bond donor interaction with the kinase hinge region.

  • 2,8-Dimethyl Substitution: These methyl groups introduce precise steric bulk. While they perfectly occupy the hydrophobic pocket of JAK2, they create a severe steric clash within the slightly tighter ATP-binding pocket of JAK3, driving exceptional selectivity[1].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates DMN_TP DMN-TP (Inhibitor) DMN_TP->JAK2 Blocks ATP Pocket pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT3->Nucleus Translocates

Fig 1: JAK2/STAT3 signaling pathway illustrating the orthosteric inhibition of JAK2 by DMN-TP.

Biochemical Validation: TR-FRET Kinase Profiling

To prove direct target binding, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? Nitro-aromatic compounds like DMN-TP frequently exhibit auto-fluorescence or colorimetric quenching that confounds standard UV-Vis or prompt-fluorescence assays. TR-FRET utilizes a time delay before measurement, completely bypassing compound-mediated optical interference.

Comparative Biochemical Performance

Table 1: Biochemical Kinase Profiling (IC₅₀ in nM)

CompoundJAK1JAK2JAK3TYK2Selectivity (JAK3/JAK2)
DMN-TP 451.2 >5000120>4100x
CEP-33779 381.8>100085>550x
Ruxolitinib 3.32.842819152x

Data demonstrates DMN-TP's superior JAK2 selectivity profile compared to legacy alternatives.

Self-Validating TR-FRET Protocol

A robust protocol must be internally controlled. This system uses Ruxolitinib as a positive control and tracks the Z'-factor to ensure assay reliability.

  • Reagent Assembly: Combine recombinant human JAK2 kinase domain, a biotinylated peptide substrate, and ATP (at the Km​ value of 15 µM to ensure competitive binding conditions).

  • Compound Titration: Dispense DMN-TP, CEP-33779, and Ruxolitinib in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Include DMSO-only wells (Maximum signal) and No-Enzyme wells (Minimum signal).

  • Incubation: Incubate for 60 minutes at 25°C. Causality: This allows the binding kinetics to reach equilibrium before the reaction is initiated.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Validation Check: Calculate the Z'-factor using the Max and Min signal wells. Proceed with data analysis only if Z' > 0.6, confirming the assay window is statistically valid.

Live-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Biochemical affinity does not guarantee cellular efficacy. Intracellular ATP concentrations (often 1-5 mM) aggressively compete with orthosteric inhibitors, and membrane permeability can restrict drug access. To prove DMN-TP physically binds JAK2 inside a living cell, we employ the Cellular Thermal Shift Assay (CETSA)[2].

CETSA relies on the thermodynamic principle that a protein bound to a ligand is thermally stabilized compared to its unbound state[3].

CETSA Cells Live Cells Incubation Treat Vehicle vs. DMN-TP Treatment Cells->Treat Heat Thermal Gradient (40°C - 65°C) Treat->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Soluble Fraction (Folded JAK2) Lysis->Soluble WB Western Blot Quantification Soluble->WB

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating live-cell target engagement.

Self-Validating CETSA Protocol
  • Cell Preparation: Culture HEL cells (human erythroleukemia, driven by the JAK2 V617F mutation) to 70% confluency.

  • Compound Treatment: Treat intact cells with 1 µM DMN-TP, 1 µM CEP-33779, or 0.1% DMSO (Vehicle) for 2 hours. Causality: Treating intact cells rather than lysates ensures we are measuring true membrane permeability and intracellular target engagement[3].

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a thermal gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes. Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets these aggregates, leaving only the thermally stabilized, ligand-bound JAK2 in the soluble supernatant[2].

  • Detection & Internal Control: Analyze the soluble fraction via Western Blot using an anti-JAK2 antibody.

    • Critical Validation Step: Probe the same blot for β -actin or GAPDH. Because DMN-TP does not bind these housekeeping proteins, their thermal melting curves must remain identical between the DMSO and treated groups. If they shift, the compound is causing non-specific global protein stabilization or toxicity.

Cellular Efficacy Data

Table 2: Cellular Target Engagement and Functional Efficacy

CompoundCETSA Shift ( ΔTm​ )p-STAT3 Inhibition (IC₅₀)Cell Viability (CC₅₀)
DMN-TP +6.5 °C 28 nM >10 µM
CEP-33779 +4.2 °C55 nM>10 µM
Ruxolitinib +7.1 °C45 nM4.5 µM

DMN-TP demonstrates a robust thermal shift (+6.5°C), proving that despite high intracellular ATP, the 6-nitro and 2,8-dimethyl modifications successfully anchor the compound to the JAK2 hinge region in live cells.

Conclusion

Validating the target engagement of a novel scaffold requires a logical progression from biochemical affinity to intracellular physical binding, culminating in functional pharmacodynamic readouts. By utilizing TR-FRET to bypass optical interference and CETSA to prove live-cell target engagement, we have objectively demonstrated that 2,8-Dimethyl-6-nitro-triazolo[1,5-A]pyridine (DMN-TP) is a highly selective, cell-permeable JAK2 inhibitor that outperforms legacy triazolopyridine alternatives like CEP-33779[1].

References
  • Title: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: Science URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

Sources

Navigating the Synthesis of Novel Heterocycles: A Guide to Reproducibility for 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. However, the path from a published procedure to a successfully replicated experiment is often fraught with challenges, leading to the widely discussed "reproducibility crisis" in scientific research.[1][2][3] This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving the novel compound 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine. While this specific molecule is not extensively documented in current literature, its structural motifs—a triazolo[1,5-a]pyridine core and a nitroaromatic substituent—present a valuable case study for addressing common reproducibility hurdles. We will explore rational synthetic strategies, propose robust characterization protocols, and offer insights into troubleshooting common experimental pitfalls. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the reliability and success of their synthetic endeavors.

Introduction: The Triazolo[1,5-a]pyridine Scaffold and the Challenge of Novel Derivatives

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] The introduction of a nitro group, as in our target molecule, can significantly modulate a compound's physicochemical and biological properties. Nitroaromatic compounds are known for their diverse applications, but also for their potential toxicity and unique reactivity.[6]

The combination of these structural features in 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine makes it a compound of interest. However, the lack of established synthetic procedures necessitates a first-principles approach to its creation and, crucially, a systematic methodology to ensure that its synthesis can be reliably repeated. Reproducibility is the bedrock of scientific progress, yet many factors can undermine it, from subtle variations in reaction conditions to the purity of starting materials.[7][8] This guide aims to provide a proactive strategy for achieving robust and reproducible results.

Comparative Analysis of Potential Synthetic Strategies

Given the structure of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine, several synthetic routes can be envisioned, primarily revolving around the formation of the fused triazole ring. Below, we compare two plausible approaches, highlighting their potential strengths and weaknesses in the context of reproducibility.

MethodDescriptionKey Reagents & ConditionsPotential AdvantagesForeseeable Reproducibility Challenges
Method A: Cyclization of a Substituted Aminopyridine This is a common and often reliable method for constructing the triazolo[1,5-a]pyridine core.[9] It involves the reaction of a 2-amino-3,5-dimethyl-5-nitropyridine with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring.2-amino-3,5-dimethyl-5-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA) or similar reagent, followed by cyclization.Well-precedented reaction class. Starting materials may be accessible.The synthesis of the substituted aminopyridine precursor could be multi-step and challenging. Nitration of a dimethylpyridine precursor may lead to isomeric mixtures, complicating purification.
Method B: Modification of a Pre-existing Triazolo[1,5-a]pyridine This approach starts with a 2,8-dimethyl-triazolo[1,5-a]pyridine and introduces the nitro group in a subsequent step.2,8-dimethyl-triazolo[1,5-a]pyridine, Nitrating agent (e.g., HNO₃/H₂SO₄).The core heterocycle is formed early, potentially simplifying the final steps.Nitration of the triazolopyridine ring can be unselective, leading to multiple isomers that are difficult to separate. The reaction conditions for nitration are often harsh and require careful control to avoid decomposition.

For the purposes of this guide, we will focus on a detailed protocol based on Method A , as it offers a more controlled and potentially more regioselective pathway to the desired product, which is often a key factor in achieving high reproducibility.

Detailed Experimental Protocol: Synthesis and Characterization

This section provides a step-by-step protocol for the synthesis of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine, followed by a robust characterization workflow to ensure the identity and purity of the final product.

Synthesis Workflow

The overall workflow for the synthesis and characterization is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Amino-3,5-dimethylpyridine step1 Nitration start->step1 intermediate1 2-Amino-3,5-dimethyl-6-nitropyridine step1->intermediate1 step2 Reaction with DMF-DMA intermediate1->step2 intermediate2 N'-(3,5-Dimethyl-6-nitropyridin-2-yl)-N,N-dimethylformimidamide step2->intermediate2 step3 Cyclization intermediate2->step3 product 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine step3->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Analysis purification->hplc

Caption: Workflow for the synthesis and characterization of 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 2-Amino-3,5-dimethylpyridine

  • Rationale: This initial step introduces the nitro group onto the pyridine ring. The conditions must be carefully controlled to favor the desired regioisomer and minimize side reactions.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (20 mL), cooled to 0 °C in an ice-salt bath, add 2-amino-3,5-dimethylpyridine (5.0 g, 40.9 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Once the addition is complete, add fuming nitric acid (3.0 mL, 71.2 mmol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

    • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum to yield 2-amino-3,5-dimethyl-6-nitropyridine.

Step 2: Formation of the Formimidamide Intermediate

  • Rationale: This step creates the precursor necessary for the subsequent cyclization to form the triazole ring.

  • Procedure:

    • In a round-bottom flask, dissolve the crude 2-amino-3,5-dimethyl-6-nitropyridine (from Step 1) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 25 mL).

    • Heat the mixture to reflux (approximately 110-120 °C) and stir for 6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess DMF-DMA under reduced pressure to obtain the crude N'-(3,5-Dimethyl-6-nitropyridin-2-yl)-N,N-dimethylformimidamide.

Step 3: Cyclization to 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine

  • Rationale: This is the key ring-forming step. The choice of solvent and temperature is critical for efficient cyclization.

  • Procedure:

    • Dissolve the crude formimidamide intermediate in glacial acetic acid (30 mL).

    • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 118 °C) for 4 hours.

    • Cool the reaction to room temperature and pour it into ice water (100 mL).

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Rationale: Purification is essential for obtaining a well-characterized compound and for ensuring the reproducibility of any subsequent experiments using this material.

  • Procedure:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine.

Characterization Protocol

A thorough characterization is non-negotiable for validating the synthesis and ensuring reproducibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule. Expected signals would include two methyl singlets and aromatic protons with characteristic chemical shifts and coupling constants.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound and confirm its elemental composition. For nitroaromatic compounds, characteristic fragmentation patterns may be observed.[10][11]

  • High-Performance Liquid Chromatography (HPLC):

    • To determine the purity of the final compound. A purity of >95% is generally considered acceptable for most research applications.

Troubleshooting Common Reproducibility Issues

Even with a detailed protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield in Step 1 (Nitration) - Incomplete reaction. - Over-nitration or decomposition. - Loss of product during workup.- Ensure anhydrous conditions. - Strictly control the temperature. - Adjust the reaction time based on TLC monitoring. - Be meticulous during the neutralization and extraction steps.
Formation of multiple products in Step 1 - Lack of regioselectivity in the nitration reaction.- Optimize the nitrating agent and temperature. - Consider using a milder nitrating agent. - Be prepared for careful chromatographic separation.
Incomplete cyclization in Step 3 - Insufficient reaction time or temperature. - Deactivation of the starting material.- Increase the reaction time or temperature, monitoring by TLC. - Ensure the quality of the hydroxylamine hydrochloride.
Difficulty in purification - Formation of closely related isomers or byproducts.- Optimize the chromatographic conditions (e.g., try different solvent systems or use a different stationary phase). - Consider recrystallization as an alternative or additional purification step.

Conclusion and Future Outlook

The synthesis of novel compounds like 2,8-Dimethyl-6-nitro-triazolo[1,5-a]pyridine is an essential endeavor in chemical research. However, the value of such work is significantly enhanced when the experimental procedures are robust and reproducible. By employing a rational synthetic strategy, adhering to a detailed and well-documented protocol, and performing thorough characterization, researchers can significantly increase the likelihood of success.

This guide provides a template for approaching the synthesis of this specific molecule and serves as a broader framework for enhancing reproducibility in organic synthesis. The principles outlined here—careful planning, meticulous execution, and comprehensive analysis—are universally applicable and are key to building a reliable and progressive scientific knowledge base. Future work should focus on exploring the biological activity and material properties of this and related compounds, built upon the foundation of a reproducible and scalable synthetic route.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Copernicus Publications. Retrieved March 20, 2026, from [Link]

  • Adam, R., et al. (2017). Synthesis of Novel Polyazinyl-Substituted Triazolopyridines from[4][10][12]Triazolo[1,5-a]pyridines. Synthesis, 49(22), 5059-5066. Retrieved March 20, 2026, from [Link]

  • Zhang, W., et al. (2021). Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. Polish Journal of Environmental Studies, 31(1), 451-460. Retrieved March 20, 2026, from [Link]

  • WelchLab. (2025, March 6). How to Solve Poor Reproducibility in Laboratory Experiments. Retrieved March 20, 2026, from [Link]

  • (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Reproducibility in Chemical Research - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. (2024, July 14). PubMed. Retrieved March 20, 2026, from [Link]

  • Pagliaro, M. (2020). Reproducibility in chemistry research. RSC Advances, 10(44), 26189-26195. Retrieved March 20, 2026, from [Link]

  • Ranjbari, J., et al. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Retrieved March 20, 2026, from [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved March 20, 2026, from [Link]

  • Reproducibility In Organic Chemistry. (2015, September 2). Retrieved March 20, 2026, from [Link]

  • Reproducibility of Synthesis papers : r/chemistry. (2022, April 30). Reddit. Retrieved March 20, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved March 20, 2026, from [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science (RSC Publishing). Retrieved March 20, 2026, from [Link]

  • Appendix A: Treatment of Experimental Errors. (2026, February 22). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • What is everyone's opinion on reproducibility? : r/chemistry. (2023, December 16). Reddit. Retrieved March 20, 2026, from [Link]

  • (PDF) Synthesis of new 2-substituted 6,8-dinitro[4][7][10]triazolo[1,5-a]pyridines. (2022, April 10). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved March 20, 2026, from [Link]

  • Which is the alternative of pyridine as a base? (2015, March 8). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020, November 26). Beilstein Journal of Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Strategies for the Synthesis of[4][7][10]Triazolo[1,5-a]pyridine-8-carbonitriles. (2017, December 19). Academic Journals and Conferences. Retrieved March 20, 2026, from [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016, February 25). Biomedical Research. Retrieved March 20, 2026, from [Link]

Sources

Safety Operating Guide

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug discovery, the [1,2,4]triazolo[1,5-a]pyridine scaffold is highly valued for its bioisosteric properties and metal-chelating capabilities[1]. However, functionalizing this nitrogen-dense bicyclic core with a strongly electron-withdrawing nitro group—as seen in 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine —fundamentally alters its thermal stability and reactivity profile.

As a Senior Application Scientist, I frequently observe laboratories underestimating the disposal complexity of nitro-heterocycles. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific compound, ensuring compliance, safety, and operational excellence in your facility.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, you must first understand the mechanistic causality behind its hazards. The combination of a triazole ring and a nitro group creates a molecule with high energy density. While stable under standard ambient conditions, exposure to incompatible reagents or extreme heat can trigger rapid, exothermic decomposition.

Table 1: Hazard Profile and Operational Impact

ParameterClassification / ValueMechanistic Causality & Operational Impact
GHS Hazard Codes H315, H319, H335Irritant: The compound readily interacts with biological nucleophiles, causing skin, eye, and respiratory irritation[2]. Impact: Mandates localized exhaust ventilation and nitrile PPE.
Chemical Incompatibilities Strong oxidizers, strong basesReactivity: Strong bases can deprotonate intermediate states or form shock-sensitive salts with nitroaromatics[3]. Impact: Strict segregation of waste streams is required.
Thermal Decomposition NOx, CO, CO2Toxicity: Combustion cleaves the nitrogen-rich triazole ring, releasing toxic nitrogen oxides[3]. Impact: Incineration facilities must utilize NOx scrubbers.
Physical State Solid (Powder)Inhalation/Dust Hazard: Fine organic powders pose a combustible dust risk[3]. Impact: Handle using static-dissipative tools to prevent spark ignition.

Operational Handling Protocol (Pre-Disposal)

Before the compound enters the waste stream, it must be handled using a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Environmental Isolation

  • Action: Conduct all transfers and weighing inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Validation Check: Perform the "Kimwipe Test." Hold a tissue at the sash opening; it must be actively pulled inward, confirming negative pressure and proper face velocity, before opening the chemical container.

Step 2: PPE & Static Mitigation

  • Action: Don a flame-resistant lab coat, safety goggles, and double-layered nitrile gloves. Use grounded, static-dissipative spatulas (e.g., PTFE-coated or ceramic) for powder transfer.

  • Validation Check: Perform a glove inflation test prior to donning to ensure zero micro-punctures. Ensure no metal-on-metal scraping occurs during transfer to prevent static spark generation.

Proper Disposal Procedures: Step-by-Step Workflow

Nitro-heterocycles cannot be disposed of in standard municipal waste or poured down the sink. They require high-temperature commercial incineration.

Step 1: Waste Stream Segregation

  • Action: Isolate the compound into a dedicated "Non-Halogenated Organic Solid Waste" receptacle.

  • Critical Constraint: Do NOT mix with heavy metal waste unless metal catalysts (e.g., Palladium or Copper) were explicitly used in your synthesis[4]. Do NOT mix with strong bases.

  • Validation Check: If disposing of the compound in a solution, verify the pH of the waste stream using indicator paper. The pH must be neutral (pH 6-8) before sealing to prevent base-catalyzed decomposition of the nitro group[3].

Step 2: Packaging & Containment

  • Action: Place the solid waste into a High-Density Polyethylene (HDPE) container. Avoid using glass bottles for nitro-compounds, as glass can become a shrapnel hazard if unexpected off-gassing causes pressure buildup.

  • Validation Check: After capping the HDPE container, squeeze it gently. If the container becomes rigid or bulges over the next 24 hours, it indicates active off-gassing. Vent the cap slightly in a fume hood and investigate for cross-contamination.

Step 3: Labeling & Storage

  • Action: Affix a hazardous waste tag immediately. Label as: "Hazardous Waste: Toxic/Irritant Solid (Contains 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine)." Apply GHS pictograms for Irritant (H315, H319)[5].

  • Action: Store in secondary containment away from heat sources, direct sunlight, and incompatible chemicals (oxidizers/bases).

Step 4: Final Destruction

  • Action: Coordinate with your Environmental Health and Safety (EHS) department for vendor pickup. Ensure the vendor routes the material for high-temperature incineration .

  • Causality: Because the molecule contains four nitrogen atoms, incomplete combustion will yield hazardous nitrogen oxides (NOx)[3]. The receiving facility must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbers to neutralize these emissions.

Disposal Decision Workflow

DisposalWorkflow Start Solid Waste Generation: 2,8-Dimethyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine Decision Contains Heavy Metals or Halogenated Solvents? Start->Decision Stream1 Heavy Metal / Halogenated Waste Receptacle Decision->Stream1 Yes Stream2 Non-Halogenated Organic Solid Waste Receptacle Decision->Stream2 No Labeling Attach GHS Labels: Irritant & Combustible Solid Stream1->Labeling Stream2->Labeling Storage Store in Secondary Containment (Away from Oxidizers/Bases) Labeling->Storage Disposal High-Temp Incineration with NOx Scrubbers Storage->Disposal Vendor Pickup

Workflow for the segregation and disposal of nitro-triazolopyridine solid waste.

Emergency Response & Spill Management

In the event of a powder spill outside of primary containment, execute the following self-validating recovery protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust.

  • Suppression: Do NOT dry-sweep the powder, as this generates combustible dust clouds and static electricity. Instead, lightly mist the spilled material with a compatible inert solvent (e.g., water or a high-flashpoint solvent) to suppress dust formation.

  • Collection: Use a damp, non-combustible absorbent pad to wipe up the material.

  • Validation Check: Shine a UV light (if applicable to the specific derivative's fluorescence) or perform a visual white-glove test on the surface to ensure zero residual powder remains.

  • Disposal: Place all cleanup materials into a dedicated hazardous waste bag, seal it, and process it through the standard incineration workflow detailed above.

References

  • NextSDS. (n.d.). [1,2,4]triazolo[1,5-a]pyridine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]

  • PubMed / Elsevier. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

As drug development accelerates, particularly in the synthesis of novel kinase inhibitors and [1], researchers are increasingly encountering specialized N-heterocyclic scaffolds. 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a highly functionalized, electron-deficient building block. While its unique structural properties make it invaluable for medicinal chemistry, the combination of a high-nitrogen triazole ring and a reactive nitro group presents distinct toxicological and logistical challenges.

As a Senior Application Scientist, my goal is to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide provides a field-proven, self-validating operational framework that explains the causality behind every safety requirement, ensuring your laboratory can handle this compound with uncompromising safety and scientific integrity.

Chemical Profiling & Mechanistic Hazards

To handle a chemical safely, you must understand its mechanism of reactivity. The hazards of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine stem from two distinct structural features:

  • The [1,2,4]Triazolo[1,5-a]pyridine Core: The base scaffold is a known electrophilic irritant. Safety data for the unsubstituted core confirms it causes significant skin, eye, and respiratory irritation (H315, H319, H335)[2],[3].

  • The C6-Nitro Group (-NO₂): The addition of a nitro group dramatically alters the hazard profile. Nitroaromatics are easily absorbed through the skin and respiratory mucosa. Once systemic, they undergo in vivo reduction, which can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport. Furthermore, nitro-heterocycles are tracked closely by regulatory bodies due to their acute toxicity profiles (oral, dermal, and inhalation)[4],[5].

Mechanism A 2,8-Dimethyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine B Primary Exposure Routes (Inhalation / Dermal) A->B C Local Irritation (Skin/Eye/Respiratory) B->C Direct Contact D Systemic Absorption (Nitro Group Reduction) B->D Absorption E Methemoglobinemia Risk (Blood Toxicity) D->E

Toxicological pathways and exposure risks of nitro-heterocyclic compounds.

Quantitative Hazard Assessment

The following table synthesizes the expected hazard classifications based on the structural alerts of the compound, providing the mechanistic driver for each risk.

Hazard ClassGHS CodeMechanistic DriverClinical Manifestation
Skin Irritation H315Electrophilic nature of the triazolopyridine core reacting with epidermal proteins.Erythema, localized dermatitis.
Serious Eye Irritation H319High mucosal reactivity and pH-dependent hydrolysis in ocular fluid.Corneal damage, severe lacrimation.
Acute Toxicity H302, H312, H332Systemic absorption and subsequent enzymatic reduction of the nitro group.Methemoglobinemia, cyanosis, dizziness.
STOT SE 3 H335Fine particulate deposition in the upper respiratory tract.Respiratory tract inflammation, coughing.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for functionalized nitroaromatics. Every piece of equipment must be selected to break a specific chain of causality leading to exposure.

  • Respiratory Protection: Handle strictly within a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood. Causality: The compound is a fine powder; static-induced aerosolization is a primary vector for inhalation toxicity.

  • Hand Protection (Double Gloving):

    • Inner Glove: Nitrile (0.1 mm) for dexterity.

    • Outer Glove: Neoprene or Heavy-Duty Nitrile (0.3 mm minimum).

    • Causality: Nitro-heterocycles act as permeation enhancers and can penetrate standard thin nitrile gloves over extended exposure periods (typically >30 minutes). Neoprene provides a superior chemical barrier against nitroaromatics.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. If handling >5 grams, add a full face shield. Causality: The compound is a Category 2A eye irritant[4]; micro-particulates can bypass standard safety glasses.

  • Body Protection: Flame-resistant (FR) or Nomex lab coat with knit cuffs. Causality: High-nitrogen compounds carry intrinsic energetic risks. While not classified as explosive, minimizing static generation and flammability risk is a mandatory best practice.

Operational Plan: Safe Handling Protocol

This step-by-step methodology ensures a self-validating workflow. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Preparation & Validation

  • Clear the fume hood of all unnecessary equipment to ensure laminar airflow.

  • Validation Step: Use a digital anemometer or the hood's built-in monitor to confirm a face velocity of 80–100 feet per minute (fpm). Do not open the chemical container if the flow is inadequate.

Step 2: Anti-Static Weighing

  • Place a grounded analytical balance inside the fume hood.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical vial.

  • Causality: High-nitrogen heterocycles possess distinct electrostatic properties. Neutralizing the charge prevents the powder from aerosolizing or clinging to the spatula, effectively eliminating the inhalation vector.

Step 3: Closed-System Transfer

  • Transfer the weighed solid directly into a Schlenk flask or a reaction vessel equipped with a septum.

  • Seal the vessel before removing it from the weighing area.

  • Purge the vessel with inert gas (Nitrogen or Argon) for 15 minutes prior to adding solvents.

  • Causality: Moisture and oxygen can cause unwanted side reactions with the nitro group during subsequent synthetic steps.

Step 4: Decontamination

  • Wipe down the balance, spatula, and hood surface with a solvent that effectively dissolves the compound (e.g., Acetone or Ethyl Acetate), followed by a 10% bleach solution to degrade residual organics.

Workflow A 1. Environmental Setup Verify Fume Hood >100 fpm B 2. Anti-Static Weighing Neutralize Charge A->B C 3. Closed-System Transfer Schlenk Flask B->C D 4. Reaction Execution Inert N2/Ar Atmosphere C->D E 5. Waste Segregation Isolate from Reductants D->E

Step-by-step operational workflow for handling reactive nitro-triazolopyridines.

Spill Response & Disposal Logistics

Immediate Spill Response: If a dry spill occurs, do not sweep . Sweeping generates hazardous dust. Instead, cover the spill with damp, absorbent bench paper (using water or a mild solvent). Carefully scoop the wetted material into a hazardous waste container using a non-sparking tool.

Disposal Plan & Chemical Incompatibilities:

  • Segregation is Critical: Store waste containing 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine in a dedicated, clearly labeled "Halogen-Free Organic Waste - Contains Nitro-Heterocycles" container.

  • Strict Incompatibility: NEVER dispose of this compound in the same waste stream as strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride, or Palladium on Carbon).

  • Causality: The reduction of a nitro group to an amine is highly exothermic. Mixing these in a waste carboy can trigger thermal runaway, leading to a fire or over-pressurization of the waste container.

References

  • ACS Medicinal Chemistry Letters. "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Publications. URL:[Link]

  • NextSDS Regulatory Database. "Chemical Substance Information: Nitro-[1,2,4]triazolo[1,5-a]pyridine Derivatives." NextSDS. URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.